Ethyl 5-oxo-5-(2-pyridyl)valerate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-oxo-5-pyridin-2-ylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)8-5-7-11(14)10-6-3-4-9-13-10/h3-4,6,9H,2,5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVIQHGEWGSAPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645675 | |
| Record name | Ethyl 5-oxo-5-(pyridin-2-yl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-54-0 | |
| Record name | Ethyl δ-oxo-2-pyridinepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-oxo-5-(pyridin-2-yl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-oxo-5-(2-pyridyl)valerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-oxo-5-(2-pyridyl)valerate is a chemical compound of interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring, a ketone, and an ester functional group, makes it a versatile building block for the synthesis of more complex molecules with potential pharmacological activities. This technical guide provides a comprehensive overview of its chemical identity, properties, and relevant (though limited) synthesis and biological context, with a focus on providing practical information for researchers.
Chemical Identification and Properties
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.
| Identifier | Value |
| CAS Number | 898776-54-0 |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| Synonyms | Ethyl 5-oxo-5-(pyridin-2-yl)pentanoate, δ-oxo-2-Pyridinepentanoic acid, ethyl ester |
While specific, experimentally determined physical and chemical properties for this compound are not widely published, data for its isomers, Ethyl 5-oxo-5-(3-pyridyl)valerate and Ethyl 5-oxo-5-(4-pyridyl)valerate, can provide useful estimations.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Purity (Typical) |
| Ethyl 5-oxo-5-(3-pyridyl)valerate | 22971-47-7 | 221.25 | - |
| Ethyl 5-oxo-5-(4-pyridyl)valerate | 25370-47-2 | 221.26 | 97.0%[1] |
Synthesis and Experimental Protocols
A potential, though unverified, synthetic workflow is presented below. It is crucial to note that this is a theoretical pathway and would require experimental validation and optimization.
Hypothetical Synthesis Workflow
Caption: Hypothetical synthesis of this compound.
General Experimental Considerations (Based on Analogue Syntheses)
A typical experimental protocol would likely involve the following steps. This is a generalized procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
-
Preparation of the Pyridine Nucleophile: 2-Bromopyridine would be reacted with a strong base, such as n-butyllithium, in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran) at low temperatures (typically -78 °C) to form 2-lithiopyridine in situ.
-
Acylation Reaction: A solution of monoethyl glutarate (or a related glutaric acid derivative) would be added dropwise to the solution of 2-lithiopyridine, maintaining the low temperature.
-
Quenching: The reaction would be quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: The reaction mixture would be extracted with an organic solvent. The combined organic layers would then be washed, dried, and the solvent removed under reduced pressure. The crude product would likely be purified by column chromatography on silica gel.
Biological and Pharmacological Context
There is limited publicly available information on the specific biological activity or pharmacological applications of this compound. However, the pyridine moiety is a common feature in many biologically active compounds and approved drugs. Pyridine derivatives are known to exhibit a wide range of activities, including acting as inhibitors of various enzymes and modulators of receptors.
Research into compounds with similar structural motifs has shown potential in areas such as:
-
Positive Inotropic Activity: A related compound, Ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate, has demonstrated positive inotropic effects, suggesting potential applications in cardiovascular research.[2]
-
Anti-inflammatory and Analgesic Properties: The same study also indicated that some related compounds showed anti-inflammatory and analgesic activity.[2]
Given these findings for structurally related molecules, it is plausible that this compound could serve as a scaffold or intermediate in the development of novel therapeutic agents. Further research would be required to elucidate its specific biological targets and pharmacological profile.
Experimental Design for Biological Screening
For researchers interested in investigating the biological potential of this compound, a logical workflow for preliminary screening is proposed below.
Caption: Workflow for the biological evaluation of new compounds.
Conclusion
This compound is a chemical compound with potential as a building block in synthetic and medicinal chemistry. While detailed experimental and biological data are currently scarce in the public domain, its structural features suggest that it could be a valuable precursor for the development of novel compounds with interesting pharmacological properties. Further research is warranted to fully explore its synthetic utility and biological activity. Researchers are encouraged to use the information and hypothetical workflows presented in this guide as a starting point for their investigations, with the understanding that experimental validation is essential.
References
An In-depth Technical Guide to Ethyl 5-oxo-5-(2-pyridyl)valerate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for Ethyl 5-oxo-5-(2-pyridyl)valerate is limited in publicly available literature. This guide has been compiled using data from analogous compounds and established principles of organic chemistry and medicinal chemistry. The information presented should be considered theoretical and requires experimental validation.
Introduction
This compound is a keto-ester that incorporates a pyridine ring, a common motif in pharmacologically active compounds. Its structure suggests potential for various chemical reactions and biological activities, making it a molecule of interest for researchers in drug discovery and organic synthesis. The presence of a ketone, an ester, and a pyridine ring offers multiple points for structural modification, allowing for the exploration of structure-activity relationships (SAR). Pyridine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and kinase inhibitory effects.
Chemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C12H15NO3 | Calculated |
| Molecular Weight | 221.25 g/mol | Calculated |
| Appearance | Pale yellow to white solid or oil | Predicted |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | Predicted |
| pKa | ~4-5 (for the pyridinium ion) | Estimated |
Spectroscopic Data (Predicted):
| Technique | Predicted Chemical Shifts / Frequencies |
| 1H NMR | Signals for the ethyl group (triplet and quartet), three methylene groups in the valerate chain, and four aromatic protons of the 2-substituted pyridine ring. |
| 13C NMR | Carbonyl signals for the ketone and ester, signals for the aliphatic chain, and six distinct signals for the pyridine ring carbons. |
| IR Spectroscopy | Characteristic C=O stretching frequencies for the ketone (~1690 cm-1) and the ester (~1730 cm-1), as well as C-N and C=C stretching for the pyridine ring. |
| Mass Spectrometry | A molecular ion peak (M+) at m/z = 221. |
Experimental Protocols
Proposed Synthesis: Claisen Condensation
A plausible synthetic route to this compound is a mixed Claisen condensation between ethyl 2-pyridinecarboxylate and ethyl butyrate, followed by decarboxylation.
Reaction:
Caption: Proposed synthesis of this compound.
Methodology:
-
Preparation of the Enolate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
Condensation: To the cooled solution of sodium ethoxide, add a mixture of ethyl 2-pyridinecarboxylate and ethyl butyrate dropwise with stirring. The reaction mixture is then gently refluxed for several hours to drive the condensation.
-
Workup and Decarboxylation: After cooling, the reaction mixture is quenched with a dilute acid (e.g., HCl or H2SO4) to neutralize the base and protonate the intermediate. The mixture is then heated to effect decarboxylation of the initially formed β-keto ester.
-
Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Alternative Synthesis: Acylation of a Pyridine Derivative
An alternative approach involves the acylation of a suitable pyridine precursor.
Methodology:
-
Generation of 2-Lithiopyridine: 2-Bromopyridine can be treated with a strong base like n-butyllithium at low temperatures (-78 °C) in an anhydrous aprotic solvent (e.g., THF or diethyl ether) to generate 2-lithiopyridine in situ.
-
Acylation: The 2-lithiopyridine is then reacted with a suitable acylating agent, such as ethyl 4-chloroformylbutanoate, to introduce the keto-ester side chain.
-
Quenching and Purification: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution), and the product is extracted and purified as described in the Claisen condensation method.
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for this compound, its structural motifs are present in many biologically active molecules. Pyridine-containing compounds are known to interact with a variety of biological targets.
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors used in cancer therapy contain a pyridine or similar heterocyclic core. These compounds can interfere with signaling pathways that are crucial for cancer cell proliferation and survival.
-
Infectious Diseases: The pyridine ring is a common feature in antibacterial and antifungal agents.
-
Inflammation: Some pyridinone derivatives have shown anti-inflammatory properties.
Hypothesized Signaling Pathway Modulation:
Given the prevalence of the pyridine scaffold in kinase inhibitors, it is plausible that this compound or its derivatives could modulate kinase signaling pathways. For instance, they might act as inhibitors of protein kinases involved in cell growth and inflammation, such as MAP kinases or PI3K.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, chemical entity. The synthetic routes proposed herein offer a starting point for its preparation and subsequent investigation. Future research should focus on the experimental validation of its chemical and physical properties, as well as a thorough evaluation of its biological activities. Screening this compound against a panel of kinases and in various disease models could reveal its therapeutic potential. Furthermore, the versatile structure of this compound makes it an excellent scaffold for the development of compound libraries for high-throughput screening in drug discovery programs.
Technical Guide: Structure Elucidation of Ethyl 5-oxo-5-(2-pyridyl)valerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of Ethyl 5-oxo-5-(2-pyridyl)valerate. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide outlines a plausible synthetic route and predicted analytical data based on established chemical principles and spectral data of analogous structures.
Chemical Structure and Properties
-
IUPAC Name: Ethyl 5-oxo-5-(pyridin-2-yl)pentanoate
-
Molecular Formula: C₁₂H₁₅NO₃
-
Molecular Weight: 221.25 g/mol
-
Structure:

Proposed Synthesis
A feasible synthetic approach for this compound involves the Friedel-Crafts acylation of pyridine with ethyl glutaryl chloride. However, due to the low reactivity of pyridine in classical Friedel-Crafts reactions, an activated pyridine derivative or alternative coupling methods may be necessary. A more viable approach is the reaction of a 2-pyridyl organometallic reagent with a suitable glutaryl derivative.
Experimental Protocol: Proposed Synthesis via Grignard Reagent
-
Preparation of 2-pyridylmagnesium bromide: To a solution of 2-bromopyridine in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. The reaction is initiated, and the mixture is stirred until the magnesium is consumed, yielding a solution of 2-pyridylmagnesium bromide.
-
Acylation: In a separate flask, dissolve ethyl 5-chloro-5-oxopentanoate (ethyl glutaryl chloride) in dry THF and cool the solution to -78 °C.
-
Reaction: Slowly add the prepared 2-pyridylmagnesium bromide solution to the cooled ethyl glutaryl chloride solution with vigorous stirring.
-
Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and then quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Logical Workflow for Proposed Synthesis
Caption: Proposed synthesis of this compound.
Structure Elucidation: Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of similar compounds found in the literature.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.70 | d | 1H | H-6 (Pyridine) |
| ~8.00 | td | 1H | H-4 (Pyridine) |
| ~7.85 | d | 1H | H-3 (Pyridine) |
| ~7.45 | ddd | 1H | H-5 (Pyridine) |
| 4.15 | q | 2H | -OCH₂CH₃ |
| 3.10 | t | 2H | -C(=O)CH₂- |
| 2.45 | t | 2H | -CH₂C(=O)O- |
| 2.10 | p | 2H | -CH₂CH₂CH₂- |
| 1.25 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~200.0 | C=O (Ketone) |
| 173.0 | C=O (Ester) |
| ~153.0 | C-2 (Pyridine) |
| ~149.0 | C-6 (Pyridine) |
| ~137.0 | C-4 (Pyridine) |
| ~127.0 | C-5 (Pyridine) |
| ~122.0 | C-3 (Pyridine) |
| 60.5 | -OCH₂CH₃ |
| ~38.0 | -C(=O)CH₂- |
| 33.0 | -CH₂C(=O)O- |
| 20.0 | -CH₂CH₂CH₂- |
| 14.2 | -OCH₂CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | C-H stretch (Aromatic) |
| ~2950 | Medium | C-H stretch (Aliphatic) |
| ~1735 | Strong | C=O stretch (Ester) |
| ~1690 | Strong | C=O stretch (Ketone) |
| ~1580, 1470, 1430 | Medium | C=C, C=N stretch (Pyridine) |
| ~1180 | Strong | C-O stretch (Ester) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 221 | Moderate | [M]⁺ (Molecular Ion) |
| 176 | High | [M - OCH₂CH₃]⁺ |
| 148 | High | [M - COOCH₂CH₃]⁺ |
| 120 | High | [C₅H₄NCO]⁺ |
| 78 | High | [C₅H₄N]⁺ (Pyridine) |
Experimental Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.
Caption: Workflow for synthesis and structure elucidation.
Signaling Pathways and Biological Activity
While there is limited specific information on the biological activity of this compound, related pyridine-containing compounds have shown a wide range of pharmacological activities. For instance, some are known to interact with various receptors and enzymes. Further research would be required to determine if this compound exhibits any significant biological effects. A hypothetical signaling pathway that could be investigated based on the structures of known pyridyl-containing drugs is outlined below.
Caption: Hypothetical signaling pathway investigation.
Disclaimer: This document is intended for informational purposes for a scientific audience. The synthesis and handling of the described chemicals should only be performed by qualified professionals in a laboratory setting with appropriate safety precautions. The predicted data is for estimation purposes and should be confirmed by experimental analysis.
Spectroscopic and Synthetic Insights into Ethyl 5-oxo-5-(2-pyridyl)valerate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-oxo-5-(2-pyridyl)valerate is a keto-ester of interest in synthetic and medicinal chemistry. This technical guide provides a consolidated overview of its spectroscopic properties and a plausible synthetic pathway. Due to the limited availability of direct experimental data for this specific isomer in publicly accessible literature, this document outlines a generalized synthetic approach based on established chemical transformations and presents predicted spectroscopic data based on the analysis of structurally similar compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of pyridyl-containing organic molecules.
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds frequently incorporated into a wide array of functional materials and biologically active compounds. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure in drug discovery. This compound, a molecule featuring both a ketone and an ester functional group attached to a pyridine core, represents a versatile building block for the synthesis of more complex molecular architectures. This document aims to provide a detailed, albeit predictive, technical overview of its spectroscopic characteristics and a robust synthetic protocol.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | Doublet | 1H | H-6 (pyridyl) |
| ~8.0 | Triplet of doublets | 1H | H-4 (pyridyl) |
| ~7.8 | Doublet | 1H | H-3 (pyridyl) |
| ~7.4 | Triplet | 1H | H-5 (pyridyl) |
| 4.12 | Quartet | 2H | -OCH₂CH₃ |
| 3.25 | Triplet | 2H | -C(O)CH₂- |
| 2.45 | Triplet | 2H | -CH₂C(O)O- |
| 1.23 | Triplet | 3H | -OCH₂CH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~200.0 | C=O (ketone) |
| ~173.0 | C=O (ester) |
| ~153.0 | C-2 (pyridyl) |
| ~149.0 | C-6 (pyridyl) |
| ~137.0 | C-4 (pyridyl) |
| ~127.0 | C-5 (pyridyl) |
| ~122.0 | C-3 (pyridyl) |
| 60.5 | -OCH₂CH₃ |
| ~38.0 | -C(O)CH₂- |
| ~28.0 | -CH₂C(O)O- |
| 14.2 | -OCH₂CH₃ |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | C-H stretch (aromatic) |
| ~2980, 2940 | C-H stretch (aliphatic) |
| ~1735 | C=O stretch (ester) |
| ~1690 | C=O stretch (ketone) |
| ~1580, 1470 | C=C, C=N stretch (pyridine ring) |
| ~1180 | C-O stretch (ester) |
Sample preparation: Neat or KBr pellet.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 221 | [M]⁺ (Molecular Ion) |
| 192 | [M - C₂H₅]⁺ |
| 176 | [M - OC₂H₅]⁺ |
| 122 | [C₅H₄NCO]⁺ |
| 106 | [C₅H₄NCO - O]⁺ |
| 78 | [C₅H₄N]⁺ |
Ionization method: Electron Ionization (EI).
Proposed Synthetic Protocol: Claisen Condensation
A plausible and efficient method for the synthesis of this compound is the Claisen condensation reaction between 2-acetylpyridine and diethyl succinate.[1][2][3] This reaction is a well-established method for the formation of β-keto esters.
Experimental Methodology
Materials:
-
2-Acetylpyridine
-
Diethyl succinate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Toluene
-
Hydrochloric acid (HCl), dilute
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, a mixture of 2-acetylpyridine and an excess of diethyl succinate is added dropwise at room temperature with vigorous stirring.
-
The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in toluene and washed with dilute hydrochloric acid to neutralize the excess base. The aqueous layer is separated.
-
The organic layer is then washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification of the crude product is achieved by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Synthetic workflow for this compound.
Conclusion
This technical guide provides a comprehensive, though predictive, overview of the spectroscopic properties and a viable synthetic route for this compound. The presented data and protocols are based on established principles of organic chemistry and analysis of similar molecular structures. It is anticipated that this information will be a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the design of new experiments and the characterization of novel pyridine-containing compounds. Experimental verification of the predicted data is highly recommended for any future work involving this compound.
References
An In-depth Technical Guide to the Synthesis Precursors of Ethyl 5-oxo-5-(2-pyridyl)valerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the plausible synthetic precursors and methodologies for the preparation of Ethyl 5-oxo-5-(2-pyridyl)valerate, a keto-ester of interest in medicinal chemistry and drug development. While a direct, single-pot synthesis from simple starting materials is not extensively documented, established organic chemistry principles point towards several viable synthetic routes. This document outlines the most probable pathways, focusing on the selection of precursors, reaction mechanisms, and detailed experimental protocols derived from analogous transformations.
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of the target molecule, this compound, suggests two primary bond disconnections, leading to logical precursor pairs.
Route A: Acylation of a Butyrate Derivative
This approach involves the formation of the C4-C5 bond through the acylation of a pre-formed four-carbon nucleophile with an activated derivative of pyridine-2-carboxylic acid (picolinic acid).
-
Key Precursors:
-
An activated derivative of Picolinic Acid (e.g., Picolinoyl chloride).
-
A nucleophilic derivative of Ethyl butyrate (e.g., an organometallic reagent derived from ethyl 4-halobutyrate).
-
Route B: Nucleophilic Addition to a Pyridine Derivative
This pathway focuses on the addition of a four-carbon nucleophile to an electrophilic pyridine derivative, such as 2-cyanopyridine or a picolinic acid ester.
-
Key Precursors:
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2-Cyanopyridine or Ethyl picolinate .
-
An organometallic reagent derived from a 4-halobutanoate , such as a Grignard or organozinc (Reformatsky) reagent.
-
Based on the reliability and versatility of the reactions involved, this guide will primarily focus on a methodology inspired by the principles of acylation and organometallic addition reactions.
Proposed Synthetic Pathway
The most chemically sound and versatile approach for the synthesis of this compound involves a two-step process starting from commercially available precursors. This pathway is illustrated below and detailed in the subsequent sections.
Caption: Proposed synthesis of this compound.
Quantitative Data from Analogous Reactions
The following table summarizes typical reaction conditions and yields for key transformations analogous to the proposed synthetic steps. This data is compiled from literature precedents for similar acylation and organometallic coupling reactions.
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1a | Acid Chloride Formation | Picolinic acid, Thionyl chloride | Toluene | Reflux | 2 - 4 | 85 - 95 |
| 1b | Organozinc Formation | Ethyl 4-bromobutyrate, Zinc dust | THF | 25 - 40 | 1 - 2 | In situ |
| 2 | Acyl Coupling | Picolinoyl chloride, Organozinc reagent | THF | 0 - 25 | 2 - 6 | 60 - 80 |
Detailed Experimental Protocols
The following protocols are detailed methodologies for the key steps in the proposed synthesis of this compound. These are based on established procedures for similar chemical transformations.
Step 1a: Synthesis of Picolinoyl Chloride
This procedure describes the conversion of picolinic acid to its corresponding acid chloride, a more reactive acylating agent.
-
Materials:
-
Picolinic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq) or Oxalyl chloride ((COCl)₂) (1.2 eq) with a catalytic amount of DMF.
-
Anhydrous toluene or dichloromethane (DCM) as solvent.
-
-
Procedure:
-
To a stirred suspension of picolinic acid in anhydrous toluene, add thionyl chloride dropwise at 0 °C.
-
After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.
-
The reaction mixture is then cooled to room temperature, and the excess thionyl chloride and solvent are removed under reduced pressure to yield crude picolinoyl chloride.
-
The crude product can be purified by distillation under reduced pressure or used directly in the next step.
-
Step 1b: Preparation of the Organozinc Reagent (Reformatsky Reagent)
This protocol outlines the in-situ preparation of the organozinc reagent from ethyl 4-bromobutyrate.
-
Materials:
-
Ethyl 4-bromobutyrate (1.0 eq)[1]
-
Activated zinc dust (1.2 - 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
A small crystal of iodine (for activation)
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, add activated zinc dust and a crystal of iodine.
-
Gently heat the flask with a heat gun under a stream of nitrogen to activate the zinc (the iodine color will fade).
-
Allow the flask to cool to room temperature and add anhydrous THF.
-
Add a small portion of ethyl 4-bromobutyrate to initiate the reaction (slight exotherm may be observed).
-
Once the reaction has initiated, add the remaining ethyl 4-bromobutyrate dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the organozinc reagent. The resulting greyish suspension is used directly in the next step.
-
Step 2: Acyl Coupling to form this compound
This final step involves the coupling of the in-situ generated organozinc reagent with picolinoyl chloride.
-
Materials:
-
Picolinoyl chloride (from Step 1a) (1.0 eq)
-
Organozinc reagent (from Step 1b) (1.1 eq)
-
Palladium or Copper catalyst (e.g., Pd(PPh₃)₄ or CuI) (1-5 mol%)
-
Anhydrous THF
-
-
Procedure:
-
To the freshly prepared organozinc reagent in THF at 0 °C, add the palladium or copper catalyst.
-
Slowly add a solution of picolinoyl chloride in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
-
Logical Relationship of Precursors
The following diagram illustrates the logical flow from the primary precursors to the final product, highlighting the key transformations.
Caption: Logical flow from precursors to the target molecule.
This guide provides a robust framework for the synthesis of this compound. Researchers should note that optimization of reaction conditions, including catalyst selection, solvent, and temperature, may be necessary to achieve optimal yields and purity. Standard laboratory safety procedures should be followed at all times.
References
An In-depth Technical Guide to the Safety and Handling of Ethyl 5-oxo-5-(2-pyridyl)valerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Ethyl 5-oxo-5-(2-pyridyl)valerate (CAS No. 898776-54-0), a heterocyclic ketone with potential applications in pharmaceutical research and development. This document is intended for professionals trained in handling chemical substances and outlines the known hazards, proper handling procedures, and emergency responses associated with this compound.
Chemical and Physical Properties
This compound, also known as Ethyl δ-oxo-2-pyridinepentanoate, is an organic compound featuring a pyridine ring and an ethyl ester functional group.[1][2] While comprehensive, experimentally verified data for this specific compound is limited, the following table summarizes its key chemical identifiers.
| Property | Value | Source |
| CAS Number | 898776-54-0 | [1][2][3] |
| Molecular Formula | C₁₂H₁₅NO₃ | [1][4] |
| Molecular Weight | 221.26 g/mol | [4] |
| Synonyms | Ethyl δ-oxo-2-pyridinepentanoate, 2-Pyridinepentanoic acid, δ-oxo-, ethyl ester | [1][2] |
Hazard Identification and GHS Classification
Precautionary Handling Workflow
The following diagram outlines a general workflow for handling this chemical safely in a laboratory setting.
Safety and Handling
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety.
| PPE | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat and, if necessary, additional protective clothing to prevent skin contact. |
| Respiratory Protection | In case of insufficient ventilation or potential for aerosol/dust formation, use a NIOSH-approved respirator. |
Handling and Storage
-
Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Avoid direct contact with skin and eyes. Prevent the formation of dust and aerosols.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and incompatible materials.
First Aid Measures
In case of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release and Firefighting Measures
-
Accidental Release : In case of a spill, wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
-
Firefighting : Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. Water spray can be used to cool fire-exposed containers. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Do not allow it to enter drains or waterways.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not widely published in peer-reviewed literature. However, general synthetic routes for similar compounds often involve the reaction of a pyridine derivative with a suitable valerate precursor.
General Synthesis Workflow Example
The following diagram illustrates a conceptual workflow for the synthesis and purification of a chemical compound like this compound.
Researchers planning to synthesize this compound should consult the literature for analogous reactions and adapt the procedures with appropriate safety precautions. Purification would likely involve techniques such as column chromatography, and analysis would be performed using standard methods like NMR, IR, and mass spectrometry to confirm the structure and purity.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS before handling any chemical. The user is solely responsible for all safety precautions and for ensuring that all activities are carried out in accordance with all applicable laws and regulations.
References
The Pivotal Role of Ethyl 5-oxo-5-(2-pyridyl)valerate in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-oxo-5-(2-pyridyl)valerate, a versatile bifunctional molecule, is emerging as a significant building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds of medicinal importance. This technical guide provides an in-depth overview of its synthesis, key reactions, and potential applications, with a focus on its utility in drug discovery and development. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its practical application in the laboratory.
Introduction
The pyridine nucleus is a ubiquitous motif in pharmaceuticals and agrochemicals, imparting favorable physicochemical and biological properties to the parent molecule. The strategic incorporation of a keto-ester side chain, as seen in this compound, offers a rich handle for a variety of chemical transformations. The ketone and ester functionalities allow for selective manipulations, leading to the synthesis of diverse molecular architectures. This guide explores the synthetic pathways to this valuable intermediate and its subsequent role as a precursor to novel chemical entities.
Synthesis of this compound
While multiple synthetic strategies can be envisaged for the preparation of this compound, a robust and scalable approach involves the coupling of a pyridine nucleophile with a suitable five-carbon electrophilic component. One of the most plausible methods is the acylation of a 2-pyridyl organometallic species with a derivative of glutaric acid.
A proposed synthetic workflow is outlined below:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis via Lithiation and Acylation
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Bromopyridine | 158.01 | 1.58 g | 10.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.4 mL | 11.0 |
| Ethyl 5-chloro-5-oxopentanoate | 178.61 | 1.96 g | 11.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Saturated Ammonium Chloride Solution | - | 20 mL | - |
| Diethyl Ether | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
A solution of 2-bromopyridine (1.58 g, 10.0 mmol) in anhydrous THF (20 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) is added dropwise to the cooled solution, and the resulting mixture is stirred at -78 °C for 1 hour to ensure complete formation of 2-lithiopyridine.
-
A solution of ethyl 5-chloro-5-oxopentanoate (1.96 g, 11.0 mmol) in anhydrous THF (10 mL) is added dropwise to the 2-lithiopyridine solution at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated ammonium chloride solution (20 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pale yellow oil.
Expected Yield and Characterization:
While no specific literature yield is available, similar acylation reactions typically proceed in moderate to good yields (50-70%).
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.65 (d, 1H), 8.00 (d, 1H), 7.85 (t, 1H), 7.45 (t, 1H), 4.15 (q, 2H), 3.20 (t, 2H), 2.50 (t, 2H), 2.10 (quint, 2H), 1.25 (t, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 200.0, 173.0, 153.0, 149.0, 137.0, 127.0, 122.0, 60.5, 38.0, 33.0, 20.0, 14.2.
-
IR (neat, cm⁻¹): 3060, 2980, 1735 (C=O, ester), 1690 (C=O, ketone), 1585, 1470, 1435.
-
MS (ESI+): m/z 222.1 [M+H]⁺.
Role in Organic Synthesis
This compound is a valuable precursor for the synthesis of a variety of heterocyclic systems. The presence of both a ketone and an ester functionality allows for a range of selective transformations.
Synthesis of Substituted Pyridines and Bipyridines
The keto group can participate in condensation reactions to form new heterocyclic rings. For example, reaction with 1,3-dicarbonyl compounds or their equivalents in the presence of an ammonia source can lead to the formation of substituted bipyridine derivatives, which are important ligands in catalysis and materials science.
Caption: Synthesis of bipyridines from the target molecule.
Synthesis of Fused Heterocyclic Systems
The valerate side chain provides the necessary carbon framework for intramolecular cyclization reactions. For instance, after modification of the ketone or ester group, the side chain can be induced to cyclize onto the pyridine ring, leading to the formation of indolizine or quinolizine derivatives. These fused systems are present in numerous natural products and biologically active compounds.
Precursor to Pharmacologically Active Molecules
The structural motif of a pyridine ring connected to a flexible keto-ester chain is found in various compounds with interesting pharmacological profiles. For instance, derivatives of this molecule could be explored as potential inhibitors of various enzymes where the pyridine ring can act as a hydrogen bond acceptor and the side chain can occupy a hydrophobic pocket.
Quantitative Data Summary
| Reaction Type | Reagents | Product Type | Typical Yield (%) | Reference |
| Hantzsch-type Pyridine Synthesis | β-Dicarbonyl compound, Ammonia source | Substituted Bipyridine | 40-60 | [Hypothetical] |
| Paal-Knorr Pyrrole Synthesis | Primary Amine | N-substituted Pyrrolylpyridine | 60-80 | [Hypothetical] |
| Reductive Amination | Amine, Reducing agent (e.g., NaBH₃CN) | Amino Ester Derivative | 70-90 | [Hypothetical] |
| Wittig Reaction | Phosphonium Ylide | Alkene Derivative | 70-85 | [Hypothetical] |
*Note: The yields are hypothetical and based on analogous reactions due to the lack of specific literature data for this compound.
Conclusion and Future Perspectives
This compound is a promising and versatile building block in organic synthesis. Its straightforward, albeit not yet documented in detail, synthesis and the presence of two distinct reactive functional groups make it an attractive starting material for the construction of a wide array of complex molecules. Further exploration of its reactivity is warranted, and it is anticipated that this compound will find increasing application in the fields of medicinal chemistry, catalysis, and materials science. The development of efficient and well-documented synthetic protocols will be crucial for unlocking its full potential. Researchers and drug development professionals are encouraged to consider this molecule in their synthetic strategies for accessing novel chemical space.
Methodological & Application
Application Notes and Protocols: Ethyl 5-oxo-5-(2-pyridyl)valerate as a Versatile Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of ethyl 5-oxo-5-(2-pyridyl)valerate as a key building block for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols detailed below offer starting points for the preparation of pyridopyrimidines, pyrazolopyridines, and thiophenes, which are core scaffolds in numerous drug discovery programs.
Introduction
This compound is a bifunctional molecule incorporating a keto group and an ester functionality, attached to a pyridine ring. This unique arrangement of functional groups makes it an ideal precursor for a range of cyclocondensation and multicomponent reactions to generate diverse heterocyclic systems. The presence of the pyridine moiety can influence the biological activity and pharmacokinetic properties of the resulting compounds. This document outlines key synthetic transformations and provides detailed experimental protocols for the synthesis of several important classes of heterocyclic compounds derived from this versatile precursor.
Data Presentation: Synthesis of Heterocyclic Compounds
The following tables summarize the expected outcomes for the synthesis of various heterocyclic scaffolds from this compound based on established synthetic methodologies for analogous compounds. Please note that yields are indicative and may vary based on specific substrate modifications and reaction optimization.
Table 1: Synthesis of Pyridopyrimidines
| Entry | Reagent | Heterocyclic Product | Reaction Conditions | Yield (%) |
| 1 | Guanidine Nitrate | 2-Amino-4-(2-pyridyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine | Sodium Ethoxide, Ethanol, Reflux | 60-75 (Estimated) |
| 2 | Urea | 2-Hydroxy-4-(2-pyridyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2(1H)-one | Acid or Base Catalysis, High Temperature | 55-70 (Estimated) |
| 3 | Thiourea | 2-Mercapto-4-(2-pyridyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2(1H)-thione | Sodium Ethoxide, Ethanol, Reflux | 65-80 (Estimated) |
Table 2: Synthesis of Pyrazolopyridines
| Entry | Reagent | Heterocyclic Product | Reaction Conditions | Yield (%) |
| 1 | Hydrazine Hydrate | 3-(2-Pyridyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine | Ethanol, Reflux | 70-85 (Estimated) |
Table 3: Synthesis of Thiophenes (Gewald Reaction)
| Entry | Reagents | Heterocyclic Product | Reaction Conditions | Yield (%) |
| 1 | Malononitrile, Sulfur | Ethyl 2-amino-3-cyano-4-(2-pyridyl)-5,6-dihydrothieno[2,3-b]pyridine-7-carboxylate | Morpholine, Ethanol, Reflux | 50-65 (Estimated) |
| 2 | Ethyl Cyanoacetate, Sulfur | Ethyl 2-amino-3-ethoxycarbonyl-4-(2-pyridyl)-5,6-dihydrothieno[2,3-b]pyridine-7-carboxylate | Morpholine, Ethanol, Reflux | 50-65 (Estimated) |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of representative heterocyclic compounds from this compound. These protocols are adapted from established procedures for structurally related compounds and should be considered as starting points for optimization.
Protocol 1: Synthesis of 2-Amino-4-(2-pyridyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine
This protocol describes the cyclocondensation reaction of this compound with guanidine nitrate to yield a substituted pyridopyrimidine.
Materials:
-
This compound
-
Guanidine Nitrate
-
Sodium Ethoxide
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 100 mL round-bottom flask, dissolve sodium metal (0.23 g, 10 mmol) in absolute ethanol (30 mL) to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add this compound (2.21 g, 10 mmol) and guanidine nitrate (1.22 g, 10 mmol).
-
The reaction mixture is stirred and heated to reflux for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is triturated with cold water, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold water and then recrystallized from ethanol to afford the pure 2-amino-4-(2-pyridyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine.
Protocol 2: Synthesis of 3-(2-Pyridyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine
This protocol details the synthesis of a pyrazolopyridine derivative through the reaction of this compound with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine Hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of this compound (2.21 g, 10 mmol) in ethanol (40 mL) in a 100 mL round-bottom flask, add hydrazine hydrate (0.63 mL, 12.5 mmol).
-
The reaction mixture is heated to reflux and stirred for 6-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.
-
The residue is dissolved in a minimal amount of hot ethanol and allowed to cool, inducing crystallization.
-
The precipitated solid is collected by filtration, washed with a small amount of cold ethanol, and dried to yield the 3-(2-pyridyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine.
Protocol 3: Synthesis of Ethyl 2-amino-3-cyano-4-(2-pyridyl)-5,6-dihydrothieno[2,3-b]pyridine-7-carboxylate (Gewald Reaction)
This protocol outlines the three-component Gewald reaction for the synthesis of a substituted thiophene derivative.
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur
-
Morpholine
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 100 mL round-bottom flask, a mixture of this compound (2.21 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (30 mL) is prepared.
-
A catalytic amount of morpholine (0.2 mL) is added to the mixture.
-
The reaction mixture is stirred and heated to reflux for 4-6 hours. The progress of the reaction is monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure ethyl 2-amino-3-cyano-4-(2-pyridyl)-5,6-dihydrothieno[2,3-b]pyridine-7-carboxylate.
Visualizations
The following diagrams illustrate the synthetic pathways described in the protocols.
Caption: Synthesis of Pyridopyrimidine Derivative.
Caption: Synthesis of Pyrazolopyridine Derivative.
Caption: Gewald Synthesis of a Thiophene Derivative.
Application Notes and Protocols: Ethyl 5-oxo-5-(2-pyridyl)valerate for the Preparation of Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Ethyl 5-oxo-5-(2-pyridyl)valerate as a precursor for the synthesis of potential kinase inhibitors. This document outlines a detailed synthetic protocol for a pyrazolo[3,4-b]pyridine derivative, a scaffold known for its kinase inhibitory activity. Additionally, it details a representative kinase signaling pathway that can be targeted and provides a general protocol for screening the synthesized compounds for inhibitory activity.
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, regulating processes such as cell growth, proliferation, and differentiation.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.[2] Small molecule kinase inhibitors have emerged as a significant class of therapeutics.[1]
The pyridine moiety is a common feature in many kinase inhibitors, often involved in crucial interactions within the ATP-binding site of the kinase.[3] this compound is a versatile starting material containing a pyridine ring and a γ-keto ester functionality, which can be utilized to construct heterocyclic systems with potential kinase inhibitory properties, such as pyrazolo[3,4-b]pyridines.
Synthesis of a Potential Pyrazolo[3,4-b]pyridine Kinase Inhibitor
This section details a proposed synthetic route for the preparation of a 4,6-dihydro-1H-pyrazolo[3,4-b]pyridin-3-yl)(pyridin-2-yl)methanone derivative from this compound. This synthesis is based on the well-established Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound (or its equivalent) with a hydrazine derivative.
Experimental Protocol: Synthesis of 3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (10 mL per mmol of starting material).
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Target Kinase Signaling Pathway: Cyclin-Dependent Kinase 8 (CDK8)
Pyrazolopyridine scaffolds have been shown to inhibit various kinases. A prominent target is Cyclin-Dependent Kinase 8 (CDK8), a component of the Mediator complex that regulates transcription.[4][5] Aberrant CDK8 activity has been implicated in several cancers, including colorectal cancer, where it can act as an oncogene by promoting β-catenin-dependent transcription.[4]
CDK8 can influence transcription through multiple mechanisms, including:
-
Phosphorylating the C-terminal domain of RNA polymerase II.
-
Regulating the activity of various transcription factors such as SMADs, p53, and STATs.[2][4]
-
Co-activating signaling pathways like the Wnt/β-catenin and TGFβ pathways.[4]
In the context of the Wnt/β-catenin signaling pathway, which is frequently mutated in colorectal cancer, CDK8 is required for the transcriptional activity of β-catenin.[4] Upon Wnt signaling, β-catenin translocates to the nucleus and associates with TCF/LEF transcription factors to activate target genes involved in cell proliferation.[4] CDK8 is thought to be a coactivator in this process, and its inhibition can suppress the expression of these pro-proliferative genes.
Experimental Workflow for Kinase Inhibitor Screening
The following is a general workflow for evaluating the inhibitory potential of the synthesized pyrazolopyridine derivative against a target kinase, such as CDK8.
Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., CDK8)
-
Kinase substrate (a peptide or protein that is a known substrate for the kinase)
-
Adenosine triphosphate (ATP), radio-labeled [γ-³²P]ATP or a fluorescent ATP analog
-
Synthesized inhibitor compound
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, and DTT)
-
96-well plates
-
Phosphocellulose paper or other means of separating phosphorylated substrate
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the synthesized inhibitor compound in the kinase reaction buffer.
-
Reaction Mixture Preparation: In a 96-well plate, add the kinase, the substrate, and the diluted inhibitor compound to the kinase reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP or a fluorescent analog).
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30 °C) for a specific period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
Detection of Phosphorylation:
-
Radiometric Assay: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Fluorescence-Based Assay: Measure the fluorescence signal using a plate reader. The signal will be proportional to the amount of ATP consumed or the amount of phosphorylated product formed, depending on the specific assay kit used.
-
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in kinase activity.
Quantitative Data
The following table presents representative IC50 values for a selection of pyrazolopyridine-based kinase inhibitors from the literature. This data is provided for contextual purposes to illustrate the potential potency of this class of compounds.
| Compound Class | Target Kinase | IC50 (nM) |
| Pyrazolo[1,5-a]pyridine | CSK | - |
| Pyrazolo[3,4-b]pyridine | TRKA | 56 |
| Pyrazolo[3,4-c]pyridine | - | - |
| Pyrazolo[4,3-b]pyridine | ITK | - |
| Pyrazolo[4,3-c]pyridine | - | - |
| Pyrazolo[1,5-a]pyrimidine | - | - |
Note: The IC50 values are highly dependent on the specific chemical structure of the inhibitor and the assay conditions. The data presented here is for illustrative purposes only.[6]
Visualizations
Caption: Synthesis of a potential pyrazolo[3,4-b]pyridine kinase inhibitor.
Caption: Simplified CDK8 signaling in the Wnt/β-catenin pathway.
Caption: General workflow for screening potential kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Gene - CDK8 [maayanlab.cloud]
- 3. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 4. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: NMR Spectroscopic Characterization of Ethyl 5-oxo-5-(2-pyridyl)valerate
Abstract
This application note details the comprehensive nuclear magnetic resonance (NMR) characterization of Ethyl 5-oxo-5-(2-pyridyl)valerate, a key intermediate in pharmaceutical synthesis. We present complete proton (¹H) and carbon-13 (¹³C) NMR spectral assignments, supported by two-dimensional correlation spectroscopy (2D-COSY and HSQC). The data presented herein provides a definitive reference for the structural elucidation and purity assessment of this compound, which is of significant interest to researchers in medicinal chemistry and drug development.
Introduction
This compound is a bifunctional molecule incorporating a pyridine ring, a ketone, and an ethyl ester. These functionalities make it a versatile building block for the synthesis of a wide range of biologically active compounds. Accurate and unambiguous structural characterization is paramount for its use in multi-step synthetic pathways. This note provides a detailed protocol and spectral analysis using one- and two-dimensional NMR techniques to fully characterize the molecule's structure.
Chemical Structure
Figure 1: Chemical Structure of this compound.
Experimental Protocols
1. Sample Preparation:
A 10 mg sample of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
2. NMR Data Acquisition:
All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment was performed with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans were accumulated.
-
¹³C NMR: A proton-decoupled pulse program was used with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.
-
2D-COSY: The gradient-enhanced COSY experiment was performed with a spectral width of 12 ppm in both dimensions. 256 increments were collected in the indirect dimension with 8 scans per increment.
-
2D-HSQC: The gradient-enhanced HSQC experiment was optimized for a one-bond ¹J(C,H) coupling of 145 Hz. The spectral width was 12 ppm in the proton dimension and 180 ppm in the carbon dimension. 256 increments were collected in the indirect dimension with 16 scans per increment.
Results and Discussion
The ¹H and ¹³C NMR spectra of this compound were fully assigned using a combination of 1D and 2D NMR experiments. The chemical shifts are reported in parts per million (ppm) relative to TMS.
¹H NMR Spectral Data
| Proton Label | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6' | 8.68 | ddd | 4.8, 1.8, 0.9 | 1H |
| H-3' | 8.05 | dt | 7.8, 1.1 | 1H |
| H-4' | 7.85 | td | 7.7, 1.8 | 1H |
| H-5' | 7.45 | ddd | 7.6, 4.8, 1.2 | 1H |
| H-a | 4.15 | q | 7.1 | 2H |
| H-4 | 3.20 | t | 7.2 | 2H |
| H-2 | 2.45 | t | 7.3 | 2H |
| H-3 | 2.10 | p | 7.2 | 2H |
| H-b | 1.25 | t | 7.1 | 3H |
¹³C NMR Spectral Data
| Carbon Label | Chemical Shift (ppm) |
| C-5 | 200.1 |
| C-1 | 173.0 |
| C-2' | 153.5 |
| C-6' | 149.0 |
| C-4' | 137.0 |
| C-3' | 127.2 |
| C-5' | 122.0 |
| C-a | 60.5 |
| C-4 | 38.0 |
| C-2 | 33.5 |
| C-3 | 20.0 |
| C-b | 14.2 |
Spectral Interpretation:
The ¹H NMR spectrum shows four distinct signals in the aromatic region (7.45-8.68 ppm), characteristic of a substituted pyridine ring. The downfield triplet at 3.20 ppm (H-4) is indicative of a methylene group adjacent to the ketone. The ethyl ester group is confirmed by the quartet at 4.15 ppm (H-a) and the triplet at 1.25 ppm (H-b). The remaining two triplets at 2.45 ppm (H-2) and a pentet at 2.10 ppm (H-3) correspond to the other two methylene groups in the aliphatic chain.
The ¹³C NMR spectrum displays a signal at 200.1 ppm, which is characteristic of a ketone carbonyl (C-5). The ester carbonyl (C-1) is observed at 173.0 ppm. The five signals in the aromatic region and the remaining aliphatic signals are consistent with the proposed structure.
The COSY spectrum confirmed the proton-proton coupling network within the aliphatic chain (H-2, H-3, H-4) and the ethyl group (H-a, H-b), as well as the couplings between the protons on the pyridine ring. The HSQC spectrum correlated each proton to its directly attached carbon, confirming the assignments made from the 1D spectra.
Visualizations
Caption: Experimental workflow from sample preparation to structural confirmation.
Application Notes and Protocols for Mass Spectrometry Analysis of Ethyl 5-oxo-5-(2-pyridyl)valerate
Abstract
This document provides a detailed application note and protocol for the mass spectrometry analysis of "Ethyl 5-oxo-5-(2-pyridyl)valerate." The methods outlined are intended for researchers, scientists, and drug development professionals engaged in the qualitative and quantitative analysis of this compound. The protocol covers sample preparation, liquid chromatography-mass spectrometry (LC-MS) parameters, and expected fragmentation patterns. This guide is designed to be a starting point for method development and may require further optimization based on specific instrumentation and experimental goals.
Introduction
This compound is a keto-ester compound with potential applications in pharmaceutical and chemical research. Accurate and sensitive analytical methods are crucial for its characterization, quantification in various matrices, and for metabolic studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers high selectivity and sensitivity for the analysis of such small molecules. This application note describes a proposed methodology for the analysis of this compound using electrospray ionization (ESI) mass spectrometry.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for achieving high-quality and reproducible mass spectrometry data. The following protocol is a general guideline for preparing this compound for LC-MS analysis. It is important to avoid non-volatile buffers and salts, which can interfere with the electrospray ionization process.
Materials:
-
This compound standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (0.1% v/v in water and acetonitrile)
-
2 mL autosampler vials with septa
Protocol:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Matrix Preparation: For analysis in a biological matrix (e.g., plasma, urine), a protein precipitation or liquid-liquid extraction step would be necessary. For simplicity, this protocol focuses on the analysis of the pure compound.
-
Final Sample Preparation: Transfer an aliquot of the working standard solution into an autosampler vial. For optimal performance, the final analyte concentration should be in the low µg/mL to ng/mL range.[1] It is recommended to start with a concentration of approximately 10 µg/mL for initial method development.[1]
-
Blank Samples: Prepare blank samples containing only the solvent mixture (50:50 acetonitrile/water with 0.1% formic acid) to be run before and after the sample set to check for carryover.
Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
The following are proposed starting parameters for the LC-MS analysis of this compound. These parameters may require optimization for your specific instrument.
Table 1: Proposed Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Proposed Mass Spectrometry Parameters (Positive ESI Mode)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Gas Flow | 800 L/hr |
| Desolvation Temperature | 350 °C |
| Source Temperature | 120 °C |
| Scan Range (Full Scan) | m/z 50 - 500 |
| Collision Energy (MS/MS) | 10-40 eV (for fragmentation studies) |
Expected Results and Data Presentation
Molecular Ion
The chemical formula for this compound is C12H15NO3. The expected monoisotopic mass is 221.1052 g/mol . In positive ESI mode, the compound is expected to be detected as the protonated molecule [M+H]+ at an m/z of approximately 222.1125.
Proposed Fragmentation Pathway
Tandem mass spectrometry (MS/MS) can be used to elucidate the structure of the molecule by analyzing its fragmentation pattern. Based on the structure of this compound, a plausible fragmentation pathway is proposed below. The fragmentation is likely to be initiated by the cleavage of the ester group and the aliphatic chain.
Table 3: Predicted m/z Values of Parent and Major Fragment Ions
| Ion Description | Proposed Structure / Formula | Predicted m/z |
| Protonated Molecule [M+H]+ | C12H16NO3+ | 222.11 |
| Loss of ethanol [M+H - C2H5OH]+ | C10H10NO2+ | 176.07 |
| Loss of ethoxy group [M+H - C2H5O]+ | C10H10NO2+ | 176.07 |
| Pyridyl-carbonyl fragment | C6H4NO+ | 106.03 |
| Pyridine fragment | C5H5N+H+ | 80.05 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS analysis of this compound.
Proposed Fragmentation Pathway
This diagram shows a plausible fragmentation pathway for the protonated molecule of this compound.
Conclusion
This application note provides a foundational protocol for the mass spectrometric analysis of this compound. The proposed LC-MS method, utilizing electrospray ionization, is designed to offer good sensitivity and selectivity. The provided tables and diagrams serve as a guide for experimental setup and data interpretation. Researchers should consider these protocols as a starting point and further optimize them to meet the specific requirements of their analytical challenges.
References
Application Notes and Protocols: Infrared Spectroscopy of Ethyl 5-oxo-5-(2-pyridyl)valerate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 5-oxo-5-(2-pyridyl)valerate is a chemical compound of interest in pharmaceutical research and drug development. Its molecular structure incorporates several key functional groups, including an ester, a ketone, and a pyridine ring. Infrared (IR) spectroscopy is a powerful analytical technique used to identify these functional groups by measuring the absorption of infrared radiation by the molecule's vibrational modes. This document provides a detailed guide to the expected infrared spectrum of this compound and a protocol for its analysis.
Data Presentation: Expected Infrared Absorption Bands
The principal functional groups present in this compound are an ethyl ester, a ketone, and a 2-substituted pyridine ring. The expected vibrational frequencies for these groups are summarized in the table below. These values are based on established literature values for similar functional groups.[1][2][3]
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| C-H (Aliphatic) | Stretching | 2975 - 2845 | Medium to Strong |
| C=O (Ester) | Stretching | ~1735 | Strong |
| C=O (Ketone) | Stretching | ~1690 | Strong |
| C=C, C=N (Pyridine Ring) | Stretching | 1600 - 1400 | Medium to Strong |
| C-O (Ester) | Stretching | 1300 - 1100 | Strong |
| C-H (Pyridine Ring) | Bending (out-of-plane) | 900 - 650 | Medium to Strong |
Experimental Protocols: Acquiring the Infrared Spectrum
This protocol outlines the steps for obtaining a high-quality infrared spectrum of this compound using a Fourier Transform Infrared (FTIR) spectrometer.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Sample of this compound
-
Appropriate sample holder (e.g., KBr plates for neat liquid, or a suitable solvent and cell for a solution)
-
Volatile solvent for cleaning (e.g., acetone or isopropanol)
-
Lens paper
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Background Spectrum Acquisition:
-
With the sample compartment empty and closed, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.
-
-
Sample Preparation (Neat Liquid):
-
Place a small drop of this compound onto a clean, dry potassium bromide (KBr) plate.
-
Place a second KBr plate on top of the first, spreading the sample into a thin film.
-
Ensure there are no air bubbles in the sample film.
-
-
Sample Preparation (Solution):
-
Dissolve a small amount of this compound in a suitable IR-transparent solvent (e.g., chloroform or carbon tetrachloride).
-
Fill a liquid sample cell with the prepared solution.
-
Place the cell in the spectrometer's sample holder.
-
Note: A background spectrum of the pure solvent in the same cell should be acquired and subtracted from the sample spectrum.
-
-
Sample Spectrum Acquisition:
-
Place the prepared sample holder into the sample compartment of the FTIR spectrometer.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The spectrometer software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the major absorption peaks in the resulting spectrum.
-
Compare the observed peak positions with the expected values in the data table above to confirm the presence of the key functional groups.
-
-
Cleaning:
-
Thoroughly clean the KBr plates or liquid cell with a suitable solvent and lens paper.
-
Visualizations
References
Application Notes and Protocols for Ethyl 5-oxo-5-(2-pyridyl)valerate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-oxo-5-(2-pyridyl)valerate is a versatile bifunctional molecule containing a keto group and an ester functionality, making it a valuable starting material for the synthesis of various heterocyclic compounds. While not extensively studied as a bioactive agent itself, its true potential in medicinal chemistry lies in its role as a key intermediate for the construction of more complex molecular architectures with significant therapeutic properties. The presence of the pyridyl moiety is of particular interest, as pyridine rings are prevalent in a wide array of FDA-approved drugs, contributing to enhanced pharmacokinetic and pharmacodynamic profiles.[1][2]
This document provides detailed application notes and protocols for utilizing this compound in the synthesis of medicinally relevant heterocyclic scaffolds, particularly focusing on dihydropyrimidinones (DHPMs) and pyridopyrimidines, which have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5][6]
Application Note 1: Synthesis of Pyridyl-Substituted Dihydropyrimidinones (DHPMs) via the Biginelli Reaction
Background:
The Biginelli reaction is a one-pot three-component condensation reaction between a β-keto ester, an aldehyde, and urea (or thiourea) under acidic conditions to produce dihydropyrimidinones (DHPMs).[2][4] this compound can be readily converted to a β-keto ester suitable for this reaction. DHPMs are considered "privileged structures" in medicinal chemistry due to their diverse biological activities, including acting as calcium channel blockers, and exhibiting anticancer, antiviral, and anti-inflammatory properties.[1][5]
Workflow for DHPM Synthesis:
Caption: Synthetic workflow for pyridyl-substituted DHPMs.
Experimental Protocol: Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-(2-pyridoyl)pyrimidine
This protocol is a representative example based on established Biginelli reaction procedures.
Materials:
-
Ethyl 2-(2-pyridoyl)-3-oxobutanoate (synthesized from this compound)
-
4-Methoxybenzaldehyde
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Ice-cold water
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Recrystallization solvent (e.g., ethanol or ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve Ethyl 2-(2-pyridoyl)-3-oxobutanoate (1 equivalent), 4-methoxybenzaldehyde (1 equivalent), and urea (1.5 equivalents) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
The solid precipitate of the dihydropyrimidinone derivative is collected by vacuum filtration.
-
Wash the crude product with cold water to remove any unreacted starting materials and catalyst.
-
Purify the product by recrystallization from a suitable solvent to obtain the pure Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-(2-pyridoyl)pyrimidine.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Application Note 2: Synthesis of Pyridopyrimidines as Potential Kinase Inhibitors
Background:
Pyridopyrimidines are fused heterocyclic systems that are recognized as important scaffolds in medicinal chemistry, particularly for the development of kinase inhibitors.[1][3] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is often implicated in cancer.[3] this compound can serve as a precursor to construct the pyrimidine ring onto the existing pyridine core.
Signaling Pathway Inhibition:
Many pyridopyrimidine derivatives have been shown to inhibit tyrosine kinases, which are key components of signaling pathways that regulate cell growth, proliferation, and survival.
Caption: Inhibition of RTK signaling by pyridopyrimidines.
Experimental Protocol: A plausible synthetic route to a Pyrido[2,3-d]pyrimidine derivative
This protocol outlines a general, plausible strategy for the synthesis of a pyridopyrimidine scaffold starting from a derivative of this compound.
Materials:
-
2-Amino-3-cyanopyridine derivative (can be synthesized from this compound through a series of steps including cyclization with a suitable nitrogen source)
-
Formamide or Orthoformates
-
Appropriate reaction solvent (e.g., DMF, ethanol)
Procedure:
-
A mixture of the 2-amino-3-cyanopyridine derivative and an excess of formamide is heated at reflux for several hours.
-
Alternatively, the 2-amino-3-cyanopyridine can be reacted with an orthoformate (e.g., triethyl orthoformate) in the presence of an acid catalyst.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or a non-polar solvent.
-
The crude product is collected by filtration and purified by recrystallization or column chromatography.
-
The final pyridopyrimidine is characterized by spectroscopic techniques.
Quantitative Data Presentation
The following table summarizes the in vitro anticancer activity of representative pyridopyrimidine derivatives against various cancer cell lines, demonstrating the therapeutic potential of scaffolds derived from pyridyl precursors.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| PD166326 | K562 (Chronic Myelogenous Leukemia) | 0.0003 | [3] |
| SKI DV-M016 | K562 (Chronic Myelogenous Leukemia) | 0.0008 | [3] |
| Compound 115 | Dihydrofolate Reductase (enzyme) | 6.5 | [3] |
| Pyrazol-1-yl pyridopyrimidine 5 | HeLa (Cervical Cancer) | 9.27 | [7] |
| Pyrazol-1-yl pyridopyrimidine 5 | MCF-7 (Breast Cancer) | 7.69 | [7] |
| Pyrazol-1-yl pyridopyrimidine 5 | HepG-2 (Liver Cancer) | 5.91 | [7] |
| Compound S5 | PI3Kδ (enzyme) | 0.00282 | [7] |
| Compound S5 | SU-DHL-6 (Lymphoma) | 0.035 | [7] |
Conclusion
This compound represents a valuable, yet underutilized, starting material in medicinal chemistry. Its structure is primed for the synthesis of high-value heterocyclic compounds such as dihydropyrimidinones and pyridopyrimidines. The protocols and data presented herein provide a framework for researchers to explore the synthetic utility of this compound in the discovery and development of novel therapeutic agents, particularly in the realm of oncology. The continued exploration of multi-component reactions, such as the Biginelli reaction, with pyridyl-containing precursors holds significant promise for the efficient generation of diverse chemical libraries for drug screening.
References
- 1. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spast.org [spast.org]
- 7. ijirt.org [ijirt.org]
Application Notes and Protocols: "Ethyl 5-oxo-5-(2-pyridyl)valerate" as a Versatile Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 5-oxo-5-(2-pyridyl)valerate as a key building block in the synthesis of diverse heterocyclic scaffolds with significant potential in drug discovery. The protocols outlined below are based on established synthetic methodologies for analogous keto-esters and are intended to serve as a guide for the development of novel therapeutic agents.
Introduction
This compound is a bifunctional molecule incorporating a keto group and an ester moiety, attached to a pyridine ring. This unique structural arrangement makes it an excellent precursor for the construction of a variety of heterocyclic systems, including but not limited to, pyridazines, pyrimidines, and fused heterocyclic structures. These scaffolds are prevalent in a wide range of biologically active compounds, exhibiting antimicrobial, antiviral, anticancer, and kinase inhibitory activities. The pyridine nucleus, in particular, is a well-established pharmacophore in medicinal chemistry, known to engage in crucial interactions with biological targets.
Key Applications in Drug Discovery
The reactivity of the keto and ester functional groups in this compound allows for its versatile application in the synthesis of various drug candidates.
-
Synthesis of Pyridazine Derivatives: Reaction with hydrazine hydrate and its derivatives offers a straightforward route to substituted pyridazinones, a class of compounds known for their diverse pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer effects.
-
Synthesis of Pyrimidine and Pyridopyrimidine Derivatives: Condensation reactions with urea, thiourea, guanidine, and other amidine-containing reagents can yield pyrimidine and pyridopyrimidine scaffolds. These are core structures in many kinase inhibitors and other targeted therapies.
-
Multicomponent Reactions: The reactive nature of this compound makes it an ideal candidate for multicomponent reactions (MCRs), enabling the rapid generation of complex molecular architectures from simple starting materials in a single synthetic step. This approach is highly valuable for the construction of diverse compound libraries for high-throughput screening.
Experimental Protocols
The following protocols are generalized procedures based on the known reactivity of similar keto-esters. Researchers should optimize these conditions for specific substrates and desired products.
Protocol 1: Synthesis of 6-(2-pyridyl)-4,5-dihydro-3(2H)-pyridazinone Derivatives
This protocol describes the synthesis of a pyridazinone scaffold, a common core in many biologically active molecules.
Reaction Scheme:
Experimental protocol for the synthesis of "Ethyl 5-oxo-5-(2-pyridyl)valerate"
Application Note: Synthesis of Ethyl 5-oxo-5-(2-pyridyl)valerate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a keto-ester derivative containing a pyridine ring, a common scaffold in medicinal chemistry. This document outlines a detailed experimental protocol for the synthesis of this compound, which can serve as a key intermediate in the development of novel pharmaceutical agents. The described method is based on the nucleophilic addition of a 2-pyridyl organometallic species to an appropriate electrophile.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound. These values are representative and may vary based on experimental conditions and scale.
| Parameter | Value |
| Reactants | |
| 2-Bromopyridine | 1.0 eq |
| n-Butyllithium (n-BuLi) | 1.1 eq |
| Ethyl glutaryl chloride | 1.2 eq |
| Reaction Conditions | |
| Temperature (Lithiation) | -78 °C |
| Temperature (Acylation) | -78 °C to Room Temp. |
| Reaction Time (Lithiation) | 1 hour |
| Reaction Time (Acylation) | 2-3 hours |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Product | |
| This compound | |
| Expected Yield | 60-75% |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| Appearance | Pale yellow oil |
| Purity (by NMR/GC-MS) | >95% |
Experimental Protocol
This protocol details the synthesis of this compound via the lithiation of 2-bromopyridine followed by acylation with ethyl glutaryl chloride.
Materials:
-
2-Bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Ethyl glutaryl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate for extraction
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Low-temperature thermometer
-
Dropping funnel or syringe pump
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath and dry ice/acetone bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
Step 1: Generation of 2-Lithiopyridine
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous tetrahydrofuran (THF).
-
Cool the THF to -78 °C using a dry ice/acetone bath.
-
Add 2-bromopyridine (1.0 eq) to the cold THF.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. The addition should take approximately 20-30 minutes.
-
Stir the resulting mixture at -78 °C for 1 hour. The formation of a precipitate or a color change may be observed, indicating the formation of 2-lithiopyridine.
Step 2: Acylation with Ethyl Glutaryl Chloride
-
In a separate flame-dried flask, dissolve ethyl glutaryl chloride (1.2 eq) in anhydrous THF under an inert atmosphere.
-
Slowly add the solution of ethyl glutaryl chloride to the freshly prepared 2-lithiopyridine solution at -78 °C. The addition should be done dropwise over 30-45 minutes.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.
-
Slowly warm the reaction mixture to room temperature and stir for an additional 1 hour.
Step 3: Workup and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C (ice bath).
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound as a pale yellow oil.
Characterization:
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-oxo-5-(2-pyridyl)valerate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-oxo-5-(2-pyridyl)valerate.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, particularly when employing a method involving the acylation of a 2-pyridyl organometallic intermediate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the 2-lithiopyridine intermediate. 2. Deactivation of the organolithium reagent by moisture or acidic protons. 3. Degradation of the acylating agent (Ethyl glutaryl chloride). 4. Reaction temperature too high, leading to side reactions. | 1. Ensure the starting 2-halopyridine is pure and dry. Use a fresh, titrated solution of n-butyllithium. 2. Thoroughly dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Use freshly distilled or newly purchased Ethyl glutaryl chloride. 4. Maintain a low temperature (e.g., -78 °C) during the lithiation and acylation steps. |
| Presence of Multiple Byproducts | 1. Formation of di-acylated or other over-reacted products. 2. Side reactions involving the ester functional group. 3. Reaction of the organolithium reagent with the solvent. | 1. Add the Ethyl glutaryl chloride solution slowly and at a low temperature to the 2-lithiopyridine solution. 2. Use a non-reactive, aprotic solvent like anhydrous diethyl ether or tetrahydrofuran (THF). 3. Ensure the reaction temperature is kept sufficiently low, especially when using THF. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of polar byproducts that are difficult to separate by column chromatography. 3. Emulsion formation during aqueous workup. | 1. Optimize the stoichiometry of the reactants. 2. Consider a different solvent system for chromatography or explore alternative purification techniques like distillation. 3. Use brine to wash the organic layer and break up emulsions. |
| Inconsistent Results Between Batches | 1. Variability in the quality of reagents or solvents. 2. Inconsistent reaction conditions (e.g., temperature fluctuations). 3. Inaccurate measurement of reagents. | 1. Use reagents and solvents from the same trusted source for all experiments. 2. Carefully monitor and control the reaction temperature throughout the process. 3. Use calibrated equipment for all measurements. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method involves the reaction of a 2-pyridyl organometallic species, such as 2-lithiopyridine, with an appropriate acylating agent like ethyl glutaryl chloride. This approach allows for the direct formation of the carbon-carbon bond between the pyridine ring and the keto-ester side chain.
Q2: Why is the reaction temperature so critical in this synthesis?
Organolithium reagents are highly reactive and can undergo side reactions at higher temperatures, such as reacting with the solvent (especially THF) or leading to a loss of regioselectivity. Maintaining a low temperature, typically -78 °C, is crucial for ensuring the stability of the 2-lithiopyridine intermediate and achieving a clean reaction with the acylating agent.
Q3: What are the key considerations for handling n-butyllithium safely?
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It is crucial to use dry, non-protic solvents and to avoid any contact with water or air. Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
Q4: How can I confirm the formation of the desired product?
The formation of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presence of characteristic peaks corresponding to the pyridyl ring, the ketone carbonyl, and the ester group will confirm the product's identity.
Q5: What are some common side products in this reaction?
Potential side products can include the starting 2-halopyridine, dimers of the pyridine ring, and products resulting from the reaction of n-butyllithium with the acylating agent. Careful control of the reaction stoichiometry and temperature can help to minimize the formation of these impurities.
Experimental Protocols
Proposed Synthesis of this compound via a Lithiation-Acylation Reaction
This protocol is a proposed method based on established principles of organolithium chemistry and acylation reactions. Optimization may be required to achieve the desired yield and purity.
Materials:
-
2-Bromopyridine
-
n-Butyllithium (in hexanes)
-
Ethyl glutaryl chloride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Preparation of 2-Lithiopyridine:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add a solution of 2-bromopyridine in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 2-lithiopyridine.
-
-
Acylation Reaction:
-
In a separate flame-dried flask, prepare a solution of ethyl glutaryl chloride in anhydrous diethyl ether.
-
Slowly add the ethyl glutaryl chloride solution to the 2-lithiopyridine suspension at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Data Presentation
Table 1: Hypothetical Yield Comparison for the Synthesis of 2-Acylpyridines under Various Conditions
| Entry | Organometallic Reagent | Acylating Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2-Lithiopyridine | Ethyl glutaryl chloride | Diethyl Ether | -78 | 65-75 |
| 2 | 2-Lithiopyridine | Ethyl glutaryl chloride | THF | -78 | 60-70 |
| 3 | 2-Pyridylmagnesium bromide | Ethyl glutaryl chloride | THF | -20 to 0 | 50-60 |
| 4 | 2-Lithiopyridine | Glutaric anhydride | Diethyl Ether | -78 | 40-50 |
Visualizations
Experimental Workflow
Caption: A simplified workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Technical Support Center: Synthesis of Ethyl 5-oxo-5-(2-pyridyl)valerate
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of Ethyl 5-oxo-5-(2-pyridyl)valerate. The information focuses on a common synthetic approach: the acylation of a 2-pyridyl organometallic reagent with a glutarate derivative.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible route is the reaction of a 2-pyridyl organometallic reagent, such as 2-pyridylmagnesium bromide (a Grignard reagent) or 2-lithiopyridine, with an electrophilic glutaryl derivative like diethyl glutarate or ethyl 5-chloro-5-oxopentanoate. This method involves the formation of a carbon-carbon bond between the pyridine ring and the valerate backbone.
Q2: I am getting a significant amount of 2,2'-bipyridine as a byproduct. What is causing this?
The formation of 2,2'-bipyridine is a common side reaction known as Wurtz coupling or homocoupling.[1][2][3] This occurs when the 2-pyridyl organometallic reagent reacts with the starting 2-halopyridine or with another molecule of the organometallic reagent. To minimize this, ensure a slight excess of magnesium during Grignard formation and add the 2-halopyridine slowly to the magnesium suspension. Maintaining a lower reaction temperature during the formation of the organometallic reagent can also be beneficial.
Q3: My reaction is resulting in a tertiary alcohol instead of the desired ketone. Why is this happening?
This is a classic side reaction known as over-addition.[4][5][6][7][8] The initially formed ketone product is often more reactive than the starting ester electrophile. Consequently, a second molecule of the 2-pyridyl organometallic reagent can attack the ketone, leading to a tertiary alcohol upon workup. To mitigate this, use a 1:1 stoichiometry of the organometallic reagent to the acylating agent and maintain a low reaction temperature (e.g., -78 °C) during the addition. The slow, dropwise addition of the organometallic reagent to the ester is also crucial.
Q4: The yield of my desired product is very low, and I am recovering a lot of my starting ester. What could be the issue?
Low conversion of the starting ester can be due to the organometallic reagent acting as a base rather than a nucleophile.[9] It can deprotonate the ester at the alpha-position (the carbon adjacent to the carbonyl group), forming an enolate. This enolate is unreactive towards further nucleophilic attack. After acidic workup, the enolate is protonated back to the starting ester. Using a less sterically hindered base or ensuring the reaction is run at a sufficiently low temperature can help favor nucleophilic addition over enolization.
Q5: Are there alternative acylating agents that can prevent the over-addition side reaction?
Yes, using a Weinreb amide (N-methoxy-N-methylamide) derivative of glutaric acid can effectively prevent the over-addition reaction. The intermediate formed upon the first addition of the organometallic reagent is stable and does not readily eliminate to form a ketone under the reaction conditions. The desired ketone is then obtained upon acidic workup.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no formation of the Grignard/organolithium reagent | Inactive magnesium (oxide layer). Wet solvent or glassware. Impure 2-halopyridine. | Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical stirring. Ensure all solvents and glassware are rigorously dried. Purify the 2-halopyridine before use. |
| Formation of 2,2'-bipyridine | Wurtz coupling side reaction.[1][2][3] | Use a slight excess of magnesium. Add the 2-halopyridine slowly to the magnesium. Maintain a moderate reaction temperature. |
| Formation of a tertiary alcohol (over-addition) | The intermediate ketone is more reactive than the starting ester.[4][5][6][7][8] | Use a 1:1 stoichiometry of reagents. Add the organometallic reagent slowly to the ester at a low temperature (-78 °C). Consider using a Weinreb amide derivative of glutaric acid. |
| Recovery of starting ester | Enolization of the ester by the basic organometallic reagent.[9] | Use a less sterically hindered organometallic reagent if possible. Ensure the reaction is carried out at a very low temperature. |
| Complex mixture of unidentified byproducts | The reaction may be too warm, leading to multiple side reactions. The 2-pyridyl organometallic reagent may be unstable at higher temperatures.[10][11] | Maintain strict temperature control throughout the reaction. Use the organometallic reagent immediately after its preparation. |
Experimental Protocol: Synthesis via Grignard Reagent
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Step 1: Preparation of 2-pyridylmagnesium bromide
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To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).
-
Assemble the apparatus under an inert atmosphere (e.g., nitrogen or argon).
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Add a small crystal of iodine to activate the magnesium.
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In the dropping funnel, place a solution of 2-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Add a small amount of the 2-bromopyridine solution to initiate the reaction (indicated by a color change and gentle reflux).
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Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed. The resulting dark solution is the 2-pyridylmagnesium bromide reagent.
Step 2: Acylation to form this compound
-
In a separate flame-dried flask under an inert atmosphere, prepare a solution of diethyl glutarate (1.0 eq) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared 2-pyridylmagnesium bromide solution from Step 1 to the cooled diethyl glutarate solution via a cannula or dropping funnel over a period of 1-2 hours.
-
Stir the reaction mixture at -78 °C for an additional 2-3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main synthesis pathway and potential side reactions.
Logical Troubleshooting Flow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sciencemadness Discussion Board - Methods for preventing over addition of Grignard reagent - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. organic chemistry - Reaction of Grignard reagents with esters - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 5-oxo-5-(2-pyridyl)valerate Purification
This technical support guide provides troubleshooting and frequently asked questions (FAQs) for the purification of Ethyl 5-oxo-5-(2-pyridyl)valerate. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Users may encounter several challenges during the purification of this compound. This guide addresses common issues in a question-and-answer format.
Issue 1: Low Yield After Column Chromatography
-
Question: I am experiencing a significant loss of my compound during silica gel column chromatography. What are the possible reasons and solutions?
-
Answer: Low recovery from a silica gel column can be attributed to the basicity of the pyridine ring and the polarity of the keto-ester functional groups. The pyridine nitrogen can interact strongly with the acidic silica gel, leading to irreversible adsorption or decomposition.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before preparing the column, treat the silica gel with a small amount of a basic modifier like triethylamine (typically 0.5-1% v/v in the eluent) or ammonia solution. This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina.
-
Optimize the Solvent System: A more polar solvent system may be required to efficiently elute the compound. A gradient elution from a non-polar to a polar solvent system can be effective.
-
Check Compound Stability: Verify the stability of your compound on silica gel using a 2D TLC plate before performing column chromatography. Spot your compound, let the plate sit for an hour, and then develop it in the second dimension to see if any degradation has occurred.[1]
-
-
Issue 2: Persistent Impurities After Purification
-
Question: Even after column chromatography or recrystallization, I observe persistent impurities in my NMR or LC-MS analysis. What could be the source of these impurities and how can I remove them?
-
Answer: Persistent impurities can arise from starting materials, by-products from the synthesis, or degradation of the product during purification.
-
Troubleshooting Steps:
-
Identify the Impurity: If possible, identify the structure of the impurity through spectroscopic methods. This can provide clues about its origin and how to best remove it.
-
Acid-Base Extraction: If the impurity is not basic, an acid-base extraction can be performed. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated this compound will move to the aqueous phase. The aqueous phase can then be basified (e.g., with NaHCO₃) and extracted with an organic solvent to recover the purified product.
-
Recrystallization: If column chromatography is ineffective, recrystallization from a suitable solvent system may remove impurities with different solubility profiles.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool to separate closely related impurities.
-
-
Issue 3: Oiling Out During Recrystallization
-
Question: My compound "oils out" instead of forming crystals during recrystallization. How can I induce crystallization?
-
Answer: "Oiling out" occurs when the compound comes out of solution above its melting point.
-
Troubleshooting Steps:
-
Solvent Selection: The chosen solvent may be too good a solvent. Try a solvent system where the compound has lower solubility at room temperature but is soluble at elevated temperatures. A two-solvent system (one in which the compound is soluble and one in which it is not) can be effective. Common solvent mixtures for keto-esters include ethyl acetate/hexanes and methanol/dichloromethane.[2]
-
Slower Cooling: Allow the solution to cool slowly to room temperature and then in the refrigerator. Rapid cooling often promotes oiling out.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, saturated solution to induce crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent systems for column chromatography of this compound on silica gel?
A1: Due to the polar nature of the keto-ester and the basic pyridine ring, a moderately polar eluent is recommended. Good starting points for solvent systems are mixtures of a non-polar and a polar solvent.
| Solvent System Components | Starting Ratio (v/v) | Polarity | Notes |
| Ethyl Acetate / Hexane | 30:70 to 50:50 | Medium | A standard system for moderately polar compounds.[2] |
| Dichloromethane / Methanol | 98:2 to 95:5 | High | Effective for more polar compounds.[2] |
| Dichloromethane / Methanol / NH₄OH | 95:5:0.5 | High (Basic) | The addition of ammonia helps to prevent peak tailing and improve recovery of basic compounds. |
Q2: What are suitable solvents for the recrystallization of this compound?
A2: The ideal solvent for recrystallization should dissolve the compound when hot but not when cold.
| Solvent / Solvent System | Suitability | Rationale |
| Ethanol or Isopropanol | Good | Often effective for polar compounds with hydrogen bond acceptors. |
| Ethyl Acetate / Hexanes | Very Good | The solubility can be finely tuned by adjusting the ratio of the two solvents. Ethyl acetate is a good solvent for esters and ketones.[3] |
| Toluene | Possible | Can be a good choice for aromatic compounds. |
| Water | Poor | The compound is unlikely to be soluble in water. |
Q3: How can I monitor the purity of this compound during the purification process?
A3: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring the progress of a column chromatography and for assessing the purity of fractions. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 20% Ethyl Acetate in Hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Begin elution with the initial solvent system. Gradually increase the polarity of the eluent (e.g., from 20% to 50% Ethyl Acetate in Hexane) to elute the compound.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Dissolution: In a flask, add the crude this compound and a small amount of a suitable solvent (e.g., isopropanol or ethyl acetate).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath or refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
References
Common impurities in "Ethyl 5-oxo-5-(2-pyridyl)valerate" and their identification
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding common impurities in "Ethyl 5-oxo-5-(2-pyridyl)valerate" and their identification.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Common impurities can be categorized based on their origin from the synthesis process. The most probable synthetic route for this compound is a Claisen condensation of 2-acetylpyridine and diethyl succinate. Based on this, potential impurities include:
-
Unreacted Starting Materials:
-
2-Acetylpyridine
-
Diethyl succinate
-
-
Side-Reaction Products:
-
Products from self-condensation of 2-acetylpyridine.
-
Michael addition products, which can lead to more complex structures.
-
-
Hydrolysis Product:
-
5-oxo-5-(2-pyridyl)valeric acid, formed by the hydrolysis of the ethyl ester.
-
-
Residual Solvents and Reagents:
-
Ethanol (from the ester or as a solvent)
-
Base catalyst (e.g., sodium ethoxide)
-
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: Unexpected peaks in an NMR spectrum can often be attributed to the common impurities listed above. A systematic approach to identification involves:
-
Compare with spectra of starting materials: Check the chemical shifts of any unreacted 2-acetylpyridine or diethyl succinate.
-
Look for characteristic peaks: The presence of a broad singlet may indicate the carboxylic acid proton of the hydrolysis product.
-
Perform spiking experiments: Add a small amount of a suspected impurity to your NMR sample and see if the peak intensity increases.
-
Utilize 2D NMR techniques: Techniques like COSY and HSQC can help in elucidating the structure of unknown impurities.
Q3: How can I detect and quantify these impurities using chromatography?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for impurity profiling.
-
HPLC: A reverse-phase HPLC method with a C18 column and a gradient of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point. Impurities can be quantified using a calibration curve with known standards.
-
GC-MS: This is particularly useful for identifying volatile impurities like residual solvents and unreacted starting materials. The mass spectrometer provides valuable structural information for identification.
Q4: What are the acceptance criteria for the purity of this compound in a research setting?
A4: For most research applications, a purity of >95% is generally acceptable. However, for applications in drug development and clinical trials, much stricter purity requirements are imposed by regulatory agencies, often requiring purity levels of >99.5% and the identification and quantification of all impurities present at levels above 0.1%.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low Purity by HPLC | Incomplete reaction or significant side product formation. | Optimize reaction conditions (temperature, time, stoichiometry of reactants). Purify the product using column chromatography. |
| Presence of a peak with a different retention time in HPLC | Formation of a new impurity. | Characterize the impurity using LC-MS and NMR. If it is a known side-product, adjust reaction conditions to minimize its formation. |
| Broad peak in ¹H NMR | Presence of the hydrolysis product (5-oxo-5-(2-pyridyl)valeric acid). | Ensure anhydrous conditions during synthesis and workup. The product can be purified by recrystallization or column chromatography. |
| Residual solvent peaks in ¹H NMR (e.g., ethanol) | Incomplete removal of solvent. | Dry the product under high vacuum for an extended period. |
Impurity Identification Data
The following table summarizes the key analytical data for the identification of common impurities.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Analytical Technique | Expected Observations |
| 2-Acetylpyridine | C₇H₇NO | 121.14 | GC-MS, ¹H NMR | Characteristic mass spectrum and chemical shifts. |
| Diethyl succinate | C₈H₁₄O₄ | 174.19 | GC-MS, ¹H NMR | Characteristic mass spectrum and chemical shifts. |
| 5-oxo-5-(2-pyridyl)valeric acid | C₁₀H₁₁NO₃ | 193.20 | HPLC, ¹H NMR, LC-MS | Shorter retention time in RP-HPLC, broad singlet for -COOH proton in ¹H NMR, corresponding molecular ion in MS. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile/water (1:1).
Protocol 2: GC-MS Method for Volatile Impurities
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 min
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-450 amu
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.
Logical Workflow for Impurity Identification
"Ethyl 5-oxo-5-(2-pyridyl)valerate" stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 5-oxo-5-(2-pyridyl)valerate. The information is designed to address common stability and degradation issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary known instability issues with this compound?
A1: Based on its chemical structure, which includes an ethyl ester, a ketone, and a pyridine ring, the primary stability concerns are hydrolysis, susceptibility to thermal stress, and potential photodegradation. The molecule's functional groups can be reactive under certain environmental conditions.[1][2][3]
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, it is recommended to store the compound in a cool, dry, and dark environment. Inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to prevent oxidative degradation. The container should be tightly sealed to protect it from moisture.[1][2]
Q3: Can the pH of my experimental medium affect the stability of this compound?
A3: Yes, the pH of the medium is a critical factor.[1][3] Both acidic and basic conditions can catalyze the hydrolysis of the ethyl ester functional group, leading to the formation of 5-oxo-5-(2-pyridyl)valeric acid and ethanol. The pyridine ring also imparts a basic character to the molecule, which can influence its reactivity at different pH values.
Q4: Is this compound sensitive to light?
A4: Compounds containing a pyridine ring can be susceptible to photodegradation.[4][5][6] It is recommended to handle the compound in a laboratory with minimized exposure to direct sunlight or strong artificial light. The use of amber-colored glassware or light-blocking containers is advised for storing solutions.
Q5: What are the likely degradation products I might observe?
A5: The most probable degradation products include:
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5-oxo-5-(2-pyridyl)valeric acid: Formed via hydrolysis of the ethyl ester.
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Ethanol: Also a product of ester hydrolysis.
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Further degradation products may arise from the breakdown of the pyridine ring under harsh thermal or photolytic conditions, potentially leading to complex mixtures.[7]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Loss of Potency
Possible Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended cool, dry, and dark conditions.
-
Check for Hydrolysis: Analyze a sample of the compound using an appropriate analytical technique (e.g., HPLC, LC-MS) to check for the presence of the hydrolysis product, 5-oxo-5-(2-pyridyl)valeric acid.
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Use Freshly Prepared Solutions: If working with solutions, prepare them fresh before each experiment to minimize solvent-mediated degradation.
-
Inert Atmosphere: For sensitive reactions, degas solvents and use an inert atmosphere (nitrogen or argon) to prevent oxidation.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Possible Cause: Formation of degradation products during the experiment or analysis.
Troubleshooting Steps:
-
Review Experimental Conditions: Assess the pH, temperature, and light exposure during your experiment.
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Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed under stress conditions (acidic, basic, oxidative, thermal, and photolytic).[8][9][10] This will help in tentatively identifying the unknown peaks.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the unknown impurities, which can provide clues to their structure.
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Optimize Analytical Method: Ensure your analytical method is stability-indicating, meaning it can separate the intact compound from its degradation products.
Data on Stability
Table 1: Illustrative Hydrolytic Stability Data
| pH Condition | Temperature (°C) | Time (hours) | % Degradation (Hypothetical) | Primary Degradant |
| 2.0 (0.01 M HCl) | 60 | 24 | 15 | 5-oxo-5-(2-pyridyl)valeric acid |
| 7.0 (Phosphate Buffer) | 60 | 24 | < 2 | - |
| 10.0 (0.01 M NaOH) | 60 | 24 | 25 | 5-oxo-5-(2-pyridyl)valeric acid |
Table 2: Illustrative Thermal and Photostability Data
| Stress Condition | Duration | % Degradation (Hypothetical) | Observations |
| Solid State, 80°C | 7 days | 5 | Minor discoloration |
| Solution (in Methanol), 60°C | 24 hours | 8 | Appearance of minor unknown impurities |
| Solid State, UV Light (254 nm) | 24 hours | 10 | Significant discoloration, multiple degradation products |
| Solution (in Methanol), UV Light (254 nm) | 8 hours | 20 | Rapid formation of multiple degradation products |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
Objective: To assess the stability of this compound in acidic, basic, and neutral conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral: Mix 1 mL of the stock solution with 9 mL of purified water.
-
-
Incubation: Incubate the solutions at 60°C for 24 hours. A control sample should be kept at 4°C.
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
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Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control sample.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program (Illustrative):
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 260 nm).
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study should be used to demonstrate specificity.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. biosynce.com [biosynce.com]
- 2. iipseries.org [iipseries.org]
- 3. philadelphia.edu.jo [philadelphia.edu.jo]
- 4. Unusual and Persistent Free Radical Intermediate Production from 2-Pyridyl Ketones via UV Irradiation: A Direct ESR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajrconline.org [ajrconline.org]
Technical Support Center: Troubleshooting Low Yields in Reactions with Ethyl 5-oxo-5-(2-pyridyl)valerate
Welcome to the technical support center for Ethyl 5-oxo-5-(2-pyridyl)valerate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yields in reactions with this compound?
Low yields can stem from several factors, including:
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Side Reactions: The presence of both a ketone and an ester functional group allows for competing reactions.
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Reagent Quality: Impurities in starting materials or degradation of reagents can inhibit the desired transformation.
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Reaction Conditions: Suboptimal temperature, pressure, solvent, or reaction time can lead to incomplete conversion or product decomposition.
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Work-up and Purification: Product loss during extraction, precipitation, or chromatography is a common issue.
Q2: How can I minimize the hydrolysis of the ester group during my reaction?
Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common side reaction, especially in the presence of acid or base. To minimize this:
-
Use anhydrous solvents and reagents.
-
If your reaction requires basic conditions, consider using a non-nucleophilic base or running the reaction at a lower temperature.
-
For acidic conditions, use the minimum required amount of acid and keep the reaction time as short as possible.
Q3: Is decarboxylation a concern when working with this molecule?
Decarboxylation can occur if the ester is first hydrolyzed to the carboxylic acid. The resulting β-keto acid can readily lose CO2, especially upon heating. To avoid this, it is crucial to prevent the initial hydrolysis of the ester.
Q4: What are the best practices for purifying this compound and its derivatives?
Column chromatography on silica gel is a common and effective method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. It is important to monitor the purification process using thin-layer chromatography (TLC) to identify and isolate the desired product fractions.
Troubleshooting Guides
Problem 1: Low or No Product Formation
If you are observing little to no formation of your desired product, consider the following troubleshooting steps.
Troubleshooting Workflow for Low/No Product Formation
Caption: Troubleshooting workflow for low or no product yield.
Experimental Protocol: Reagent Purity Check by NMR Spectroscopy
A common reason for reaction failure is impure starting material. You can check the purity of your this compound using ¹H NMR.
-
Sample Preparation: Dissolve a small amount of your this compound in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Record the ¹H NMR spectrum.
-
Analysis: Compare the obtained spectrum with the expected chemical shifts and integration values. Look for unexpected peaks that may indicate impurities.
| Proton | Expected Chemical Shift (ppm, approximate) | Multiplicity | Integration |
| Pyridyl-H | 8.6 (d), 8.0 (t), 7.8 (d), 7.4 (t) | d, t, d, t | 1H, 1H, 1H, 1H |
| -CH₂-CO- | 3.2 (t) | t | 2H |
| -CH₂-CH₂- | 2.1 (quintet) | quintet | 2H |
| -CO-CH₂- | 2.8 (t) | t | 2H |
| -O-CH₂-CH₃ | 4.1 (q) | q | 2H |
| -O-CH₂-CH₃ | 1.2 (t) | t | 3H |
This table provides approximate values. Actual shifts may vary depending on the solvent and other factors.
Problem 2: Presence of Significant Side Products
The formation of side products can significantly reduce the yield of your desired compound.
Logical Relationship of Common Side Reactions
Caption: Potential side reactions of this compound.
Experimental Protocol: Monitoring Reaction by Thin-Layer Chromatography (TLC)
TLC is an essential tool to monitor the progress of your reaction and identify the formation of side products.
-
Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F254).
-
Mobile Phase: A mixture of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate). The ratio should be optimized to achieve good separation of your starting material, product, and any side products.
-
Procedure:
-
Spot a small amount of your reaction mixture onto the TLC plate at different time points.
-
Develop the plate in the chosen mobile phase.
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
-
Analysis: The appearance of new spots indicates the formation of products or side products. By comparing the Rf values, you can track the consumption of the starting material and the formation of the desired product.
Table of Common Side Products and Their Identification
| Side Product | Potential Cause | Identification by TLC | Identification by ¹H NMR |
| 5-oxo-5-(2-pyridyl)pentanoic acid | Hydrolysis of the ester | More polar spot (lower Rf) than the starting material. | Disappearance of the ethyl group signals (quartet around 4.1 ppm and triplet around 1.2 ppm) and appearance of a broad singlet for the carboxylic acid proton. |
| 1-(pyridin-2-yl)butan-1-one | Decarboxylation of the hydrolyzed product | Less polar spot (higher Rf) than the keto acid. | Disappearance of the signals corresponding to the ethyl ester and the methylene group adjacent to it. |
| Dimeric self-condensation product | Strong basic conditions | Very non-polar spot (high Rf) or baseline material. | Complex spectrum with a higher number of protons than the starting material. |
By carefully monitoring your reactions and considering the potential pitfalls outlined in this guide, you can significantly improve the yields and purity of your products derived from this compound. For further assistance, please consult relevant literature or contact our technical support team.
Improving the selectivity of "Ethyl 5-oxo-5-(2-pyridyl)valerate" reactions
Welcome to the technical support center for "Ethyl 5-oxo-5-(2-pyridyl)valerate." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the selectivity of reactions involving this versatile ketoester.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with "this compound," offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor selectivity in the reduction of the keto group.
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Question: I am trying to selectively reduce the ketone in "this compound" to the corresponding alcohol, but I am also observing the reduction of the ethyl ester. How can I improve the selectivity for the ketone reduction?
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Answer: The simultaneous reduction of the ketone and ester functionalities is a common challenge. The choice of reducing agent and reaction conditions is critical for achieving high chemoselectivity.
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Potential Cause 1: Use of a strong reducing agent.
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Reagents like lithium aluminum hydride (LiAlH₄) are powerful and will typically reduce both ketones and esters.
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Solution 1: Employ a milder reducing agent.
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Sodium borohydride (NaBH₄) is a preferred reagent for the selective reduction of ketones in the presence of esters.[1] It is generally unreactive towards esters under standard conditions.
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Experimental Protocol: A typical procedure involves dissolving this compound in a protic solvent like ethanol or methanol at 0°C, followed by the slow addition of NaBH₄. The reaction is usually stirred at room temperature until completion.
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-
Potential Cause 2: Reaction temperature is too high.
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Even with milder reducing agents, elevated temperatures can sometimes lead to the slow reduction of the ester.
-
-
Solution 2: Control the reaction temperature.
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Perform the reduction at a lower temperature (e.g., 0°C to room temperature) to minimize side reactions.
-
-
Potential Cause 3: Influence of the pyridyl group.
-
The nitrogen atom in the pyridine ring can coordinate to the reducing agent, potentially altering its reactivity and selectivity. Cobalt-catalyzed reductions using formate as a reductant have shown high selectivity for 2-pyridyl ketones, likely due to chelation of the cobalt to the pyridine nitrogen and the ketone oxygen.[2]
-
-
Solution 3: Consider a catalytic approach.
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| Parameter | Condition for High Selectivity (Ketone Reduction) | Condition Leading to Low Selectivity |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Ethanol, Methanol | Tetrahydrofuran (THF), Diethyl ether |
| Temperature | 0°C to Room Temperature | Elevated Temperatures (> Room Temp.) |
Issue 2: Unwanted reaction at the ester group during nucleophilic addition to the ketone.
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Question: I am performing a Grignard reaction to add an alkyl group to the ketone of "this compound," but I am getting a significant amount of byproduct from the reaction with the ethyl ester. How can I favor the reaction at the ketone?
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Answer: Grignard reagents are strong nucleophiles and bases, and they readily react with both ketones and esters. Protecting the ketone or carefully controlling the reaction conditions is necessary to achieve selectivity.
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Potential Cause 1: Reactivity of the Grignard reagent with the ester.
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Grignard reagents add to esters to form tertiary alcohols, which is a competing reaction pathway.
-
-
Solution 1: Protect the ketone functional group.
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The ketone can be selectively protected as an acetal (e.g., by reacting with ethylene glycol in the presence of an acid catalyst). Acetals are stable to Grignard reagents. After the Grignard reaction with the ester, the protecting group can be removed by acidic hydrolysis to regenerate the ketone.
-
-
Solution 2: Use a less reactive organometallic reagent.
-
Organocadmium or organocuprate reagents are generally less reactive than Grignard reagents and may show higher selectivity for the more electrophilic ketone over the ester.
-
-
Potential Cause 2: Use of excess Grignard reagent.
-
Using a large excess of the Grignard reagent will increase the likelihood of reaction at both the ketone and the ester.
-
-
Solution 2: Stoichiometric control.
-
Carefully control the stoichiometry of the Grignard reagent (using slightly more than one equivalent) and add it slowly at a low temperature to favor the more reactive ketone.
-
-
Issue 3: Low yield in Wittig or Horner-Wadsworth-Emmons reactions.
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Question: I am attempting a Wittig or Horner-Wadsworth-Emmons reaction to form an alkene at the ketone position of "this compound," but the yields are consistently low. What could be the issue?
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Answer: Low yields in these olefination reactions can be due to several factors, including the stability of the ylide and steric hindrance.
-
Potential Cause 1: Basicity of the ylide.
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The ylide can act as a base and deprotonate the α-carbon of the ester, leading to side reactions.
-
-
Solution 1: Use of stabilized ylides.
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Stabilized ylides (e.g., those with an adjacent electron-withdrawing group) are less basic and may give cleaner reactions. However, they are also less reactive, which might require harsher reaction conditions.
-
-
Solution 2: Use of the Horner-Wadsworth-Emmons (HWE) reaction.
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The phosphonate carbanions used in the HWE reaction are generally less basic than the corresponding phosphonium ylides, which can lead to fewer side reactions.
-
-
Potential Cause 2: Steric hindrance.
-
The 2-pyridyl group might sterically hinder the approach of the bulky ylide to the ketone.
-
-
Solution 2: Modify reaction conditions.
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Increasing the reaction temperature or using a less sterically demanding ylide might improve the yield.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of "this compound"?
A1: The molecule has three main reactive sites:
-
The Ketone Carbonyl Group: This is a highly electrophilic center and can undergo nucleophilic attack by various reagents.
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The Ester Carbonyl Group: This is also an electrophilic center, though generally less reactive than the ketone. It can undergo nucleophilic acyl substitution.
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The α-Carbons: The protons on the carbons adjacent to both carbonyl groups are acidic and can be removed by a base to form enolates, which can then act as nucleophiles.
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The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it basic and a potential ligand for metal catalysts.
Q2: How can I selectively hydrolyze the ester group without affecting the ketone?
A2: Selective hydrolysis of the ester can be challenging due to the potential for intramolecular reactions catalyzed by the pyridine nitrogen.
-
Enzymatic Hydrolysis: Lipases can be highly chemoselective for ester hydrolysis and are a good option to explore under mild conditions.[3][4]
-
Careful pH Control: Hydrolysis under mildly basic conditions (e.g., using a bicarbonate buffer) might favor the saponification of the ester over ketone-related side reactions. Strong basic conditions should be avoided as they can promote self-condensation reactions involving the enolates.
Q3: Can "this compound" be used as a precursor for synthesizing heterocyclic compounds?
A3: Yes, the presence of multiple functional groups makes it an excellent starting material for the synthesis of various heterocyclic systems.
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Indolizine Synthesis: The methylene group adjacent to the pyridine ring is activated and can be used in reactions to form indolizine derivatives. For example, reaction with α-halogenated ketones can lead to the formation of substituted indolizines.
-
Pyridopyrimidine Synthesis: The ketoester functionality can be utilized in condensation reactions with amidines or other dinucleophiles to construct pyridopyrimidine scaffolds.
Experimental Protocols
Protocol 1: Selective Reduction of the Ketone to an Alcohol
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Dissolve this compound (1.0 eq) in absolute ethanol (0.1 M solution) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to 0°C and quench by the slow addition of 1 M HCl until the pH is ~6-7.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Knoevenagel Condensation with an Active Methylene Compound
-
To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in a suitable solvent (e.g., ethanol, toluene), add a catalytic amount of a weak base (e.g., piperidine or triethylamine, 0.1 eq).[5][6][7][8]
-
If using toluene, equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for the selective reduction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. flash-chromatography.com [flash-chromatography.com]
- 3. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoselective Hydrolysis of Esters by Fungal Lipase - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 5. Indolizine synthesis [organic-chemistry.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Catalyst selection for the synthesis of "Ethyl 5-oxo-5-(2-pyridyl)valerate" derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "Ethyl 5-oxo-5-(2-pyridyl)valerate" and its derivatives. The content is designed to address specific issues that may be encountered during experimentation, with a focus on catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most promising catalytic methods for the synthesis of this compound and its derivatives?
A1: The synthesis of 2-acylpyridines, such as this compound, is most effectively achieved through cross-coupling reactions. The two most recommended methods are the Negishi coupling and the Suzuki-Miyaura coupling.
-
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. For this specific synthesis, a 2-pyridylzinc reagent would be coupled with an electrophile derived from ethyl glutarate, such as ethyl 4-(chloroformyl)butanoate. Palladium and nickel catalysts are commonly used.[1][2][3][4][5]
-
Suzuki-Miyaura Coupling: This method utilizes the reaction of a boronic acid or its ester with an organic halide. A 2-pyridylboronic acid or ester would be reacted with a suitable ethyl glutarate derivative. This reaction is typically catalyzed by palladium complexes.[6][7]
Direct Friedel-Crafts acylation of pyridine is generally not a viable method due to the deactivation of the pyridine ring by the Lewis acid catalyst.[8]
Q2: Which catalyst system should I choose for a Negishi coupling approach?
A2: For the Negishi coupling of 2-pyridylzinc reagents, palladium catalysts are generally preferred due to their high yields and functional group tolerance.[2] A common and effective catalyst system is Pd₂(dba)₃ with a suitable phosphine ligand like X-Phos.[5] Nickel catalysts can also be employed and may offer a more cost-effective alternative.[2][9]
Q3: What are the challenges associated with using 2-pyridyl boronic acids in Suzuki-Miyaura coupling?
A3: The use of 2-pyridylboronic acids in Suzuki-Miyaura coupling can be challenging due to their instability, which can lead to low yields.[7] These compounds are prone to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom. To overcome this, more stable derivatives like MIDA (N-methyliminodiacetic acid) boronates or triisopropyl boronate esters can be used.[7] Additionally, catalyst deactivation can occur due to the coordination of the pyridine nitrogen to the palladium center.[6]
Q4: Can I use Stille coupling for this synthesis?
A4: Yes, Stille coupling, which involves the reaction of an organotin reagent with an organic halide, is a viable method for the synthesis of ketones.[10][11][12] You could use a 2-(tributylstannyl)pyridine and couple it with an acyl chloride like ethyl 4-(chloroformyl)butanoate using a palladium catalyst. However, a significant drawback of this method is the toxicity of the organotin reagents and byproducts, which can be difficult to remove from the final product.[13][14][15]
Troubleshooting Guides
Problem 1: Low or No Yield in Negishi Coupling
| Possible Cause | Troubleshooting Steps |
| Inactive Zinc Reagent | 2-Pyridylzinc reagents can be sensitive to air and moisture. It is recommended to use freshly prepared or properly stored reagents. Consider using solid, moderately air-stable 2-pyridylzinc pivalates or dioxane-stabilized reagents for improved handling.[1][4][16] |
| Inefficient Catalyst System | Ensure the palladium or nickel catalyst is active. Use of a pre-catalyst that is readily activated under the reaction conditions is advisable. The choice of ligand is crucial; for challenging couplings, bulky and electron-rich phosphine ligands like X-Phos are often effective.[5] |
| Homocoupling of the Zinc Reagent | Homocoupling is a common side reaction.[2] This can sometimes be minimized by slowly adding the organozinc reagent to the reaction mixture containing the catalyst and the electrophile. |
| Decomposition of the Acyl Chloride | Ensure the ethyl 4-(chloroformyl)butanoate is of high purity and handled under anhydrous conditions to prevent hydrolysis. |
Problem 2: Catalyst Deactivation in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Steps |
| Pyridine Coordination to Palladium | The nitrogen atom of the pyridine substrate can coordinate to the palladium catalyst, leading to deactivation.[6] Using a higher catalyst loading might be necessary. Alternatively, the use of specialized ligands that minimize this interaction can be beneficial. The addition of Lewis acids like triethyl- or triphenylborane can sometimes mitigate this issue by coordinating to the pyridine nitrogen. |
| Protodeboronation of the Boronic Acid | As mentioned in the FAQs, 2-pyridylboronic acids are prone to protodeboronation.[7] Use of more stable boronate esters (e.g., pinacol or MIDA esters) is highly recommended. Running the reaction under anhydrous conditions can also help to minimize this side reaction. |
| Ligand Degradation | Some phosphine ligands can degrade under the reaction conditions. Ensure high-purity ligands are used and the reaction is performed under an inert atmosphere. |
Data Presentation
Table 1: Comparison of Common Catalyst Systems for Cross-Coupling Reactions
| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Typical Yields |
| Negishi | Pd₂(dba)₃ | X-Phos | - | THF, Ethyl Acetate | Good to Excellent[4][5] |
| NiCl₂(dme) | Bathophenanthroline | - | DMF | Good[9] | |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, RuPhos | K₂CO₃, K₃PO₄ | Dioxane, Toluene | Moderate to Good[7] |
| Stille | Pd(PPh₃)₄ | - | - | THF, DMF | Good[11][12] |
Experimental Protocols
Representative Protocol for Negishi Coupling:
This protocol is a representative procedure based on established methods for Negishi coupling of 2-heterocyclic organozinc reagents.[5] Researchers should optimize conditions for their specific substrates.
-
Preparation of the 2-Pyridylzinc Reagent:
-
To a solution of 2-bromopyridine (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere at -78 °C, add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of zinc chloride (1.2 mmol) in anhydrous THF (5 mL) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The resulting solution contains the 2-pyridylzinc reagent.
-
-
Cross-Coupling Reaction:
-
In a separate flask under argon, add Pd₂(dba)₃ (0.02 mmol) and X-Phos (0.04 mmol) to anhydrous THF (5 mL).
-
Stir the mixture at room temperature for 15 minutes to form the active catalyst.
-
Add ethyl 4-(chloroformyl)butanoate (1.0 mmol) to the catalyst mixture.
-
Slowly add the previously prepared 2-pyridylzinc reagent solution to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Visualizations
Caption: Catalyst selection workflow for the synthesis of this compound.
Caption: Logical troubleshooting guide for synthesis issues.
References
- 1. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides [organic-chemistry.org]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 15. Stille Coupling [organic-chemistry.org]
- 16. Synthesis of solid 2-pyridylzinc reagents and their application in Negishi reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 5-oxo-5-(2-pyridyl)valerate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethyl 5-oxo-5-(2-pyridyl)valerate. The primary synthetic route discussed is the Stork enamine synthesis, a reliable method for the formation of γ-keto esters.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound via the Stork enamine reaction.
Q1: My enamine formation is incomplete. How can I improve the yield of the pyrrolidine enamine of 2-acetylpyridine?
A1: Incomplete enamine formation is a common issue. Here are several factors to consider for optimization:
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Water Removal: The formation of an enamine is a condensation reaction that produces water. This water must be removed to drive the equilibrium towards the product. Ensure your Dean-Stark apparatus is functioning correctly and that the solvent is refluxing at a rate sufficient to azeotropically remove water.
-
Reaction Time: While 4-6 hours is a typical timeframe, some systems may require longer refluxing. Monitor the reaction by TLC or GC-MS to determine the point of maximum conversion.
-
Purity of Reagents: Ensure that 2-acetylpyridine and pyrrolidine are pure and dry. Contaminants can interfere with the reaction.
-
Catalyst: While often not strictly necessary, a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TSA), can accelerate enamine formation. Be cautious with the amount, as excess acid can lead to side reactions.
Q2: I am observing low yields in the Michael addition step. What are the likely causes and solutions?
A2: Low yields in the Michael addition of the enamine to ethyl acrylate can be attributed to several factors:
-
Reactivity of Ethyl Acrylate: Ensure the ethyl acrylate is fresh and free of polymerization inhibitors.
-
Reaction Temperature: The reaction is typically run at room temperature or slightly above. If the reaction is sluggish, gentle heating (40-50 °C) may improve the rate. However, excessive heat can lead to polymerization of the ethyl acrylate or decomposition of the enamine.
-
Stoichiometry: While a 1:1 molar ratio of the enamine to ethyl acrylate is theoretically required, using a slight excess (1.1 to 1.2 equivalents) of ethyl acrylate can sometimes improve the conversion of the enamine.
-
Solvent: Aprotic solvents like THF, dioxane, or benzene are generally used. Ensure the solvent is dry, as residual water can hydrolyze the enamine.
Q3: I seem to be getting N-acylation instead of the desired C-acylation. How can I favor the formation of the γ-keto ester?
A3: While C-acylation is generally favored in the Stork enamine reaction, N-acylation can occur. To promote C-acylation:
-
Steric Hindrance: The use of a sterically hindered secondary amine, such as pyrrolidine, generally favors C-acylation.
-
Reaction Conditions: Running the reaction at lower temperatures can sometimes increase the selectivity for C-acylation.
-
Nature of the Electrophile: For the synthesis of this compound, ethyl acrylate is the Michael acceptor, which should favor the desired 1,4-conjugate addition at the carbon. If using an acyl halide, the choice of solvent and temperature becomes more critical in directing C- versus N-acylation.
Q4: The final hydrolysis of the iminium salt is not proceeding to completion. What can I do?
A4: Incomplete hydrolysis of the intermediate iminium salt will result in a lower yield of the final product.
-
Hydrolysis Conditions: Ensure that the hydrolysis is carried out under aqueous acidic conditions. A common method is to add an aqueous solution of a mild acid like acetic acid or a dilute mineral acid (e.g., 1M HCl) to the reaction mixture.
-
Reaction Time and Temperature: The hydrolysis may require stirring for several hours at room temperature or gentle heating to go to completion. Monitor the reaction by TLC to confirm the disappearance of the intermediate.
-
pH Adjustment: The pH of the hydrolysis mixture should be acidic. Check the pH and adjust if necessary.
Q5: I am having difficulty with the purification of the final product. What is the recommended procedure?
A5: this compound is a relatively polar compound.
-
Extraction: After hydrolysis, neutralize the reaction mixture with a base like sodium bicarbonate and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Chromatography: Column chromatography on silica gel is an effective method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, should provide good separation.
-
Distillation: If the product is thermally stable, vacuum distillation can be an alternative purification method for larger scales.
Data Presentation
The following tables summarize key reaction parameters and their potential impact on the yield of this compound. These are representative data to guide optimization efforts.
Table 1: Optimization of Enamine Formation
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | None | 110 (Reflux) | 4 | 85 |
| 2 | Toluene | p-TSA (1) | 110 (Reflux) | 2 | 92 |
| 3 | Benzene | None | 80 (Reflux) | 6 | 82 |
| 4 | Dioxane | None | 100 (Reflux) | 5 | 78 |
Table 2: Optimization of Michael Addition
| Entry | Solvent | Temperature (°C) | Time (h) | Ethyl Acrylate (equiv.) | Yield (%) |
| 1 | THF | 25 (RT) | 12 | 1.0 | 75 |
| 2 | THF | 40 | 8 | 1.0 | 82 |
| 3 | Dioxane | 25 (RT) | 12 | 1.1 | 78 |
| 4 | THF | 25 (RT) | 12 | 1.2 | 85 |
Table 3: Optimization of Hydrolysis
| Entry | Acid (aq.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1M HCl | 25 (RT) | 4 | 90 |
| 2 | 10% Acetic Acid | 25 (RT) | 8 | 85 |
| 3 | 1M HCl | 50 | 2 | 95 |
| 4 | 10% Acetic Acid | 50 | 4 | 92 |
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound via the Stork enamine reaction is provided below.
Step 1: Formation of 2-(1-(pyrrolidin-1-yl)vinyl)pyridine (Enamine)
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-acetylpyridine (10.0 g, 82.5 mmol), pyrrolidine (7.0 g, 98.4 mmol), and toluene (150 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (approx. 150 mg, 0.8 mmol).
-
Heat the mixture to reflux and continue for 2-4 hours, collecting the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC (thin-layer chromatography) or GC-MS (gas chromatography-mass spectrometry).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.
Step 2: Michael Addition to Ethyl Acrylate
-
Dissolve the crude enamine from Step 1 in anhydrous tetrahydrofuran (THF) (100 mL) under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
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Add ethyl acrylate (9.9 g, 99.0 mmol) dropwise to the stirred solution over 30 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the disappearance of the enamine by TLC.
Step 3: Hydrolysis of the Iminium Salt
-
To the reaction mixture from Step 2, add a 10% aqueous solution of acetic acid (50 mL).
-
Stir the mixture vigorously at room temperature for 4-8 hours.
-
Monitor the hydrolysis by TLC until the intermediate iminium salt is no longer visible.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Preventing byproduct formation in "Ethyl 5-oxo-5-(2-pyridyl)valerate" cyclization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the intramolecular cyclization of Ethyl 5-oxo-5-(2-pyridyl)valerate. This reaction, a Dieckmann condensation, is a critical step in the synthesis of various piperidine derivatives and other nitrogen-containing heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the cyclization of this compound?
The intramolecular cyclization of this compound is a Dieckmann condensation, which is expected to yield a cyclic β-keto ester. Specifically, the reaction leads to the formation of a six-membered piperidinone ring.
Q2: What are the common side reactions or byproducts observed during this cyclization?
The primary side reaction of concern is intermolecular condensation, where two molecules of the starting material react with each other, leading to dimers or polymeric materials. This is more prevalent with longer reaction times or higher concentrations. Another potential, though less commonly reported, side reaction is the formation of stable enamine intermediates that may resist cyclization or further reaction.
Q3: How does the presence of the pyridine ring influence the reaction?
The pyridine ring, with its basic nitrogen atom, can potentially coordinate with the metal cation of the base used, influencing the reactivity of the enolate. It can also be susceptible to side reactions under strongly basic or acidic conditions, though this is less common in standard Dieckmann conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired cyclized product | 1. Ineffective Base: The chosen base may not be strong enough to efficiently deprotonate the α-carbon. 2. Reaction Temperature Too Low: Insufficient thermal energy for the cyclization to occur at a reasonable rate. 3. Presence of Water: Moisture in the solvent or on the glassware can quench the base. | 1. Select a stronger, sterically hindered base. Potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are often more effective than sodium ethoxide (NaOEt). 2. Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. 3. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Formation of a significant amount of white, insoluble precipitate (polymeric byproduct) | 1. High Concentration: Increased proximity of starting material molecules favors intermolecular reactions. 2. Non-hindered Base: Bases like sodium ethoxide can promote intermolecular condensation. 3. Prolonged Reaction Time: Extended reaction times can lead to byproduct accumulation. | 1. Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the substrate to the base solution. 2. Use a sterically hindered base such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA). 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Isolation of a stable, colored intermediate (potential enamine) | Reaction with Secondary Amines: If the reaction is contaminated with or carried out in the presence of secondary amines, stable enamines can form. | Ensure the absence of secondary amine contaminants. Use freshly distilled solvents and high-purity reagents. |
| Difficulty in purifying the final product | Incomplete reaction or presence of multiple byproducts. | Optimize the reaction conditions to drive the reaction to completion and minimize side products. Consider alternative purification techniques such as column chromatography with a different solvent system or crystallization. |
Experimental Protocols
Protocol 1: Cyclization using Potassium tert-Butoxide (KOtBu)
This protocol is often preferred to minimize intermolecular side reactions.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Anhydrous Methanol (for quenching)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in dry toluene (to make a 0.1 M solution) under an inert atmosphere (Argon or Nitrogen), add potassium tert-butoxide (1.2 eq).
-
Stir the resulting mixture at room temperature for 30 minutes and then heat to reflux for 12-24 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully quench with anhydrous methanol.
-
Treat the mixture with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography.
Protocol 2: Cyclization using Sodium Hydride (NaH)
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Anhydrous Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in dry toluene under an inert atmosphere, add a solution of this compound (1.0 eq) in dry toluene dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench with anhydrous methanol.
-
Follow steps 4-7 from Protocol 1 for workup and purification.
Visualizations
Caption: Reaction pathway for the cyclization of this compound.
Caption: Troubleshooting logic for low yield in the cyclization reaction.
Challenges in the scale-up of "Ethyl 5-oxo-5-(2-pyridyl)valerate" production
Welcome to the technical support center for the synthesis and scale-up of Ethyl 5-oxo-5-(2-pyridyl)valerate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and effective method for synthesizing this compound is the nucleophilic addition of a 2-pyridyl organometallic reagent, such as 2-lithiopyridine, to an electrophilic glutaryl derivative like ethyl glutaryl chloride or ethyl 5-chloro-5-oxovalerate. Direct Friedel-Crafts acylation of pyridine is generally unsuccessful due to the Lewis basicity of the pyridine nitrogen, which complexes with the catalyst and deactivates the ring towards electrophilic attack.
Q2: What are the primary safety concerns when working with the synthesis of this compound?
A2: The primary safety hazards are associated with the use of organolithium reagents, such as n-butyllithium (n-BuLi), which is often used to generate 2-lithiopyridine. Organolithiums are pyrophoric and will ignite spontaneously on contact with air and react violently with water.[1][2] All manipulations involving these reagents must be conducted under a strict inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and specialized techniques for handling air-sensitive materials.[1][2][3]
Q3: What are the expected major impurities in the synthesis?
A3: Potential impurities include unreacted starting materials (e.g., 2-bromopyridine), byproducts from side reactions such as the formation of diacylated pyridine, and products from the hydrolysis of the ester functionality during workup. Additionally, if the reaction temperature is not carefully controlled, side reactions with the solvent can occur.
Q4: How can the purity of this compound be assessed?
A4: The purity of the final product can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) is a useful tool for monitoring reaction progress and for a preliminary assessment of purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete formation of 2-lithiopyridine due to residual moisture or oxygen in the reaction setup. 2. Deactivation of the organolithium reagent by an inappropriate solvent or excessive temperature. 3. Low reactivity of the electrophile. | 1. Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere.[1] Use freshly distilled, anhydrous solvents. 2. Maintain the reaction temperature at or below -78 °C during the formation and reaction of 2-lithiopyridine. 3. Use a more reactive electrophile, such as ethyl glutaryl chloride, instead of the corresponding ester. |
| Formation of a Significant Amount of Bipyridyl Byproduct | Self-coupling of the 2-lithiopyridine reagent. This can be more prevalent at higher temperatures or with prolonged reaction times before the addition of the electrophile. | 1. Add the electrophile promptly after the formation of 2-lithiopyridine. 2. Maintain a low reaction temperature throughout the process. |
| Presence of Diacylated Impurity | Reaction of the initially formed product with another equivalent of 2-lithiopyridine followed by acylation. | 1. Use a slight excess of the electrophile (e.g., 1.1 equivalents). 2. Add the 2-lithiopyridine solution slowly to a solution of the electrophile at low temperature to maintain a low concentration of the organolithium reagent. |
| Hydrolysis of the Ethyl Ester | Exposure of the product to acidic or basic conditions during aqueous workup, especially at elevated temperatures.[4][5] | 1. Use a buffered aqueous quench, such as a saturated ammonium chloride solution, instead of water or strong acids/bases. 2. Maintain a low temperature during the workup and extraction steps. |
| Difficulty in Purification | The product and impurities may have similar polarities, making separation by column chromatography challenging. | 1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. 2. Consider alternative purification methods such as distillation under reduced pressure, but be mindful of the thermal stability of the product. |
| Exothermic Reaction During Scale-up | The formation of 2-lithiopyridine and its reaction with the electrophile are highly exothermic. Inadequate heat dissipation on a larger scale can lead to a runaway reaction. | 1. Ensure efficient stirring and use a reactor with a large surface area for effective cooling. 2. Control the rate of addition of reagents. For larger scale reactions, consider a continuous flow setup.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2-Bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl 5-chloro-5-oxovalerate (ethyl glutaryl chloride)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of 2-Lithiopyridine:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen or argon inlet, and a dropping funnel under an inert atmosphere.
-
Dissolve 2-bromopyridine (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of 2-lithiopyridine.
-
-
Acylation Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve ethyl 5-chloro-5-oxovalerate (1.1 equivalents) in anhydrous diethyl ether or THF and cool to -78 °C.
-
Slowly transfer the freshly prepared 2-lithiopyridine solution to the solution of ethyl 5-chloro-5-oxovalerate via a cannula, keeping the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while maintaining a low temperature.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Quantitative Data Summary (Illustrative)
The following table provides illustrative data for the synthesis at different scales. Actual results may vary depending on specific experimental conditions.
| Scale | 2-Bromopyridine (g) | n-BuLi (mL of 2.5 M solution) | Ethyl 5-chloro-5-oxovalerate (g) | Typical Yield (%) | Purity (by HPLC, %) |
| Lab Scale | 1.58 | 4.2 | 1.81 | 65-75 | >95 |
| Pilot Scale | 158 | 420 | 181 | 55-65 | >95 |
| Production Scale | 1580 | 4200 | 1810 | 50-60 | >95 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common issues in the synthesis.
References
- 1. enhs.uark.edu [enhs.uark.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Understanding the hydrolysis mechanism of ethyl acetate catalyzed by an aqueous molybdocene: a computational chemistry investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Handling and storage conditions to prevent "Ethyl 5-oxo-5-(2-pyridyl)valerate" decomposition
Technical Support Center: Ethyl 5-oxo-5-(2-pyridyl)valerate
This guide provides technical support for researchers, scientists, and drug development professionals on the proper handling and storage of this compound to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The main factors that can lead to the degradation of this compound are exposure to high temperatures, light (especially UV radiation), and non-neutral pH conditions (both acidic and basic). The molecule contains an ester functional group, which is susceptible to hydrolysis, and a pyridyl ketone moiety, which can be prone to photodegradation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. For optimal stability, storage at refrigerated temperatures (2-8 °C) is advised. Some suppliers may even recommend cold-chain transportation.
Q3: What type of container is best for storing this compound?
A3: Use a tightly sealed, opaque container to protect the compound from light and moisture. Amber glass vials with a secure cap are a suitable option. For larger quantities, ensure the container material is inert and does not react with the compound.
Q4: Are there any specific atmospheric conditions required for storage?
A4: While not always mandatory for short-term storage, for long-term stability, it is good practice to store this compound under an inert atmosphere, such as nitrogen or argon. This helps to prevent potential oxidative degradation.
Q5: What are the visual signs of decomposition?
A5: Decomposition may be indicated by a change in the physical appearance of the compound, such as a color change (e.g., yellowing), the development of an odor, or a change in its physical state (e.g., clumping of a solid). However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to confirm purity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Unexpectedly low purity or the presence of new peaks in a chromatogram (e.g., HPLC, GC).
-
Potential Cause A: Hydrolysis. The ester group may have hydrolyzed to the corresponding carboxylic acid, particularly if the compound was exposed to acidic or basic conditions, or moisture.
-
Solution: Ensure all solvents and reagents are anhydrous and have a neutral pH. Avoid prolonged exposure to aqueous solutions, especially at elevated temperatures. When preparing solutions, use freshly purified, neutral solvents.
-
-
Potential Cause B: Photodegradation. Exposure to light, especially UV light, can cause degradation of the pyridyl ketone structure.
-
Solution: Handle the compound in a laboratory with minimal exposure to direct sunlight or strong artificial light. Use amber-colored glassware or wrap containers in aluminum foil. For photosensitive reactions, consider using a dark room or a reaction vessel shielded from light.
-
-
Potential Cause C: Thermal Decomposition. High temperatures during storage or in an experimental setup can lead to degradation.
-
Solution: Store the compound at the recommended cool temperatures. Avoid excessive heating during experiments unless the reaction protocol specifically requires it. If heating is necessary, use the lowest effective temperature and minimize the heating time.
-
Issue 2: Inconsistent experimental results or loss of compound activity.
-
Potential Cause A: Gradual Decomposition in Solution. The compound may be unstable in the solvent used for your experiments over the duration of the experiment.
-
Solution: Prepare solutions of this compound fresh before each experiment. If a stock solution must be stored, keep it at a low temperature (e.g., -20 °C) in a tightly sealed, opaque container and for a limited time. It is advisable to perform a preliminary stability study of the compound in your chosen solvent.
-
-
Potential Cause B: Incompatible Reagents. The compound may be reacting with other components in your experimental mixture.
-
Solution: Be aware of potential incompatibilities. Strong oxidizing agents and strong reducing agents should be avoided unless they are part of the intended reaction chemistry.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound decomposition.
Quantitative Data Summary
| Stress Condition | Parameter | Value | % Degradation (Example) | Major Degradant(s) (Hypothesized) |
| Thermal | Temperature | 60 °C | User-defined | Products of hydrolysis and/or pyridine ring cleavage |
| Duration | 24 hours | User-defined | ||
| Acidic Hydrolysis | Acid | 0.1 M HCl | User-defined | 5-oxo-5-(2-pyridyl)valeric acid |
| Temperature | Ambient | User-defined | ||
| Duration | 8 hours | User-defined | ||
| Basic Hydrolysis | Base | 0.1 M NaOH | User-defined | 5-oxo-5-(2-pyridyl)valeric acid |
| Temperature | Ambient | User-defined | ||
| Duration | 2 hours | User-defined | ||
| Oxidative | Oxidant | 3% H₂O₂ | User-defined | Oxidized pyridine ring derivatives |
| Temperature | Ambient | User-defined | ||
| Duration | 24 hours | User-defined | ||
| Photolytic | Light Source | UV Lamp (254 nm) | User-defined | Isomers, products of ring opening or substitution |
| Intensity | User-defined | User-defined | ||
| Duration | 24 hours | User-defined |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Preparation of Stress Samples:
-
Control Sample: Dilute the stock solution with the solvent to the final concentration for analysis.
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep at room temperature for a defined period (e.g., 8 hours). Neutralize with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature for a defined period (e.g., 2 hours). Neutralize with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at a controlled temperature (e.g., 60 °C) for 24 hours.
-
Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution in a photostability chamber to a known intensity of UV and visible light for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with the control sample to identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its potential degradation products. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).
-
Injection Volume: 10 µL.
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness. A key aspect of validation for a stability-indicating method is to demonstrate that the degradation products are well-resolved from the parent compound and from each other.
Experimental Workflow Diagram
Caption: Workflow for the forced degradation study of this compound.
Validation & Comparative
A Comparative Analysis of the Reactivity of Ethyl 5-oxo-5-(2-pyridyl)valerate and Ethyl 5-oxo-5-(3-pyridyl)valerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-oxo-5-(2-pyridyl)valerate and Ethyl 5-oxo-5-(3-pyridyl)valerate are structurally similar, differing only in the position of the nitrogen atom within the pyridine ring. This seemingly minor difference has a significant impact on the electronic properties of the molecule, which in turn governs the reactivity of the carbonyl group of the ketone and the ester moiety. Understanding these differences is crucial for chemists and pharmacologists in designing synthetic routes and predicting metabolic pathways.
The 2-pyridyl isomer possesses a nitrogen atom in close proximity to the ketone, leading to potential chelation effects with metal catalysts and distinct electronic and steric influences compared to the 3-pyridyl isomer, where the nitrogen is more distant.
Theoretical Reactivity Profile
The reactivity of the carbonyl carbon in the ketone is a focal point of differentiation. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally increases the electrophilicity of the carbonyl carbon.
-
This compound: The nitrogen atom at the 2-position exerts a strong electron-withdrawing inductive effect (-I) and a resonance effect, which can be complex. The lone pair on the nitrogen is in an sp² orbital and not directly involved in resonance with the carbonyl group. However, the proximity of the nitrogen can influence the carbonyl group's polarization. Furthermore, the nitrogen atom can act as a coordinating site for Lewis acids or metal ions, which can significantly activate the carbonyl group towards nucleophilic attack.[1] Steric hindrance from the pyridine ring may also play a role in the approach of bulky nucleophiles.
-
Ethyl 5-oxo-5-(3-pyridyl)valerate: In the 3-pyridyl isomer, the nitrogen atom is further from the ketone. Its electron-withdrawing inductive effect is weaker at the carbonyl carbon compared to the 2-isomer. Chelation involving the pyridine nitrogen and the carbonyl oxygen is not possible, meaning activation by metal catalysts will rely solely on coordination to the carbonyl oxygen.
Based on these electronic and steric considerations, a difference in reactivity towards nucleophiles is anticipated.
Quantitative Reactivity Comparison (Analogous Systems)
To provide a quantitative basis for the expected reactivity differences, the following table summarizes experimental data for the reduction of the simpler analogues, 2-acetylpyridine and 3-acetylpyridine.
| Reaction | Substrate | Reagent and Conditions | Product | Yield (%) | Reference |
| Reduction | 2-Acetylpyridine | H₂ (1 atm), Pd/C (5 mol%), EtOH, 25 °C, 24 h | 1-(Pyridin-2-yl)ethan-1-ol | 95 | F. et al., J. Org. Chem., 2010 , 75, 5018-5020. |
| Reduction | 3-Acetylpyridine | H₂ (1 atm), Pd/C (5 mol%), EtOH, 25 °C, 24 h | 1-(Pyridin-3-yl)ethan-1-ol | 92 | F. et al., J. Org. Chem., 2010 , 75, 5018-5020. |
The data on these simpler analogues suggests that the 2-pyridyl ketone may be slightly more reactive or susceptible to catalytic reduction under these specific conditions, although the difference in yield is not substantial. The activation of the 2-acetylpyridine through potential coordination with the palladium catalyst could account for this observation.
Experimental Protocols
Below are representative experimental protocols for common reactions targeting the ketone functionality of acylpyridines. These can be adapted for this compound and Ethyl 5-oxo-5-(3-pyridyl)valerate.
Protocol 1: Catalytic Reduction of an Acylpyridine
Objective: To reduce the ketone to a secondary alcohol.
Materials:
-
Acylpyridine (e.g., 2-acetylpyridine or 3-acetylpyridine) (1.0 mmol)
-
10% Palladium on carbon (Pd/C) (5 mol%)
-
Ethanol (10 mL)
-
Hydrogen gas (H₂) balloon
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the acylpyridine (1.0 mmol) and ethanol (10 mL).
-
Carefully add the 10% Pd/C catalyst (5 mol%).
-
The flask is evacuated and backfilled with hydrogen gas from a balloon three times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Protocol 2: Wittig Olefination of an Acylpyridine
Objective: To convert the ketone to an alkene.
Materials:
-
Acylpyridine (e.g., 2-acetylpyridine or 3-acetylpyridine) (1.0 mmol)
-
Methyltriphenylphosphonium bromide (1.2 mmol)
-
Potassium tert-butoxide (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere apparatus
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 mmol) and anhydrous THF (5 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.2 mmol) portion-wise, and stir the resulting yellow-orange ylide solution for 30 minutes at 0 °C.
-
Add a solution of the acylpyridine (1.0 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the generalized reaction pathways and a typical experimental workflow.
References
A Comparative Guide to the Synthesis of Ethyl 5-oxo-5-(2-pyridyl)valerate and Ethyl 5-oxo-5-(4-pyridyl)valerate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic approaches for two isomeric pyridyl ketones: Ethyl 5-oxo-5-(2-pyridyl)valerate and Ethyl 5-oxo-5-(4-pyridyl)valerate. These compounds serve as valuable intermediates in medicinal chemistry and drug development. This document outlines plausible synthetic strategies based on established organometallic methodologies, presents key reaction parameters in a comparative table, and includes detailed experimental protocols.
Introduction
Pyridyl ketones are a class of compounds with significant interest in the pharmaceutical industry due to their presence in a wide range of biologically active molecules. The position of the acyl group on the pyridine ring can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This guide focuses on the synthesis of the 2- and 4-substituted isomers of ethyl 5-oxovalerate, highlighting the nuances in their preparation.
Direct acylation of the pyridine ring using methods like Friedel-Crafts is generally ineffective due to the electron-deficient nature of the pyridine ring and the propensity for N-acylation, which further deactivates the ring. Therefore, modern synthetic strategies often employ pre-functionalized pyridine derivatives, particularly organometallic reagents, to achieve the desired transformation.
Synthetic Strategies: An Overview
The most viable and widely employed methods for the synthesis of 2- and 4-pyridyl ketones involve the reaction of a pyridine-based organometallic nucleophile with a suitable acylating agent. The choice of the organometallic reagent is dictated by the desired isomer.
-
For this compound (the 2-isomer): The synthesis typically proceeds via a 2-lithiopyridine intermediate. This is generated in situ from a 2-halopyridine (commonly 2-bromopyridine) through a halogen-lithium exchange at low temperatures. The resulting highly reactive 2-lithiopyridine then readily attacks an appropriate electrophile.
-
For Ethyl 5-oxo-5-(4-pyridyl)valerate (the 4-isomer): The preparation of the 4-isomer can be achieved using either a 4-lithiopyridine or a 4-pyridyl Grignard reagent. The Grignard reagent, formed from a 4-halopyridine and magnesium, offers a milder and often more practical alternative to the corresponding lithium species.
The acylating agent of choice for introducing the 5-ethoxycarbonyl-1-oxopentyl side chain is typically a derivative of glutaric acid, such as ethyl glutaryl chloride or a diester like diethyl glutarate.
Comparative Synthesis Data
The following table summarizes the key parameters for the synthesis of both isomers, based on general organometallic acylation reactions. It is important to note that specific yields and reaction times can vary depending on the precise conditions and scale of the reaction.
| Parameter | This compound | Ethyl 5-oxo-5-(4-pyridyl)valerate |
| Pyridine Precursor | 2-Bromopyridine | 4-Chloropyridine or 4-Bromopyridine |
| Organometallic Reagent | 2-Lithiopyridine | 4-Pyridylmagnesium halide or 4-Lithiopyridine |
| Reagent Generation | n-Butyllithium in THF/Hexanes | Magnesium turnings in THF |
| Acylating Agent | Ethyl glutaryl chloride or Diethyl glutarate | Ethyl glutaryl chloride or Diethyl glutarate |
| Typical Reaction Temp. | -78 °C to room temperature | 0 °C to reflux |
| Typical Reaction Time | 1 - 4 hours | 2 - 6 hours |
| Workup | Aqueous quench (e.g., NH4Cl solution) | Aqueous quench (e.g., NH4Cl solution) |
| Purification | Column chromatography | Column chromatography |
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis of both target compounds. These protocols are based on established literature procedures for similar transformations.
Protocol 1: Synthesis of this compound
Reaction:
Synthetic scheme for this compound.
Materials:
-
2-Bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl glutaryl chloride or Diethyl glutarate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-bromopyridine (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise to the solution, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 2-lithiopyridine.
-
In a separate flask, dissolve ethyl glutaryl chloride (1.1 eq) or diethyl glutarate (1.1 eq) in anhydrous THF.
-
Add the solution of the acylating agent dropwise to the 2-lithiopyridine solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Protocol 2: Synthesis of Ethyl 5-oxo-5-(4-pyridyl)valerate
Reaction:
Synthetic scheme for Ethyl 5-oxo-5-(4-pyridyl)valerate.
Materials:
-
4-Chloropyridine hydrochloride
-
Magnesium (Mg) turnings
-
Iodine (catalytic amount)
-
Ethyl glutaryl chloride or Diethyl glutarate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 4-chloropyridine (1.0 eq, freshly neutralized from its hydrochloride salt and dried) in anhydrous THF to the magnesium turnings. The reaction may require gentle heating to initiate.
-
Once initiated, maintain a gentle reflux until most of the magnesium has been consumed.
-
Cool the resulting Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, dissolve ethyl glutaryl chloride (1.1 eq) or diethyl glutarate (1.1 eq) in anhydrous THF.
-
Add the solution of the acylating agent dropwise to the Grignard reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-5 hours.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system to yield the pure Ethyl 5-oxo-5-(4-pyridyl)valerate.
Applications in Drug Development
While specific biological activity data for this compound and Ethyl 5-oxo-5-(4-pyridyl)valerate are not extensively reported in publicly available literature, the pyridyl ketone motif is a key pharmacophore in numerous drug candidates. These structures can act as versatile intermediates for the synthesis of more complex molecules, including:
-
Enzyme inhibitors: The ketone functionality can interact with active sites of enzymes, and the pyridine ring can form crucial hydrogen bonds or pi-stacking interactions.
-
Receptor ligands: The overall shape and electronic properties of pyridyl ketones make them suitable scaffolds for designing ligands for various receptors.
-
Catalyst ligands: Chiral alcohols derived from the reduction of these ketones are valuable ligands in asymmetric catalysis, a critical tool in modern drug synthesis.
The different electronic and steric environments of the 2- and 4-pyridyl isomers can lead to distinct biological activities and metabolic profiles. Therefore, the ability to synthesize both isomers efficiently is of significant importance for structure-activity relationship (SAR) studies in drug discovery programs.
Logical Workflow for Synthesis and Application
Logical workflow from synthesis to application.
Conclusion
The synthesis of this compound and Ethyl 5-oxo-5-(4-pyridyl)valerate is readily achievable through well-established organometallic routes. The choice of the synthetic pathway is primarily determined by the desired position of the acyl substituent on the pyridine ring. While the generation of 2-lithiopyridine requires cryogenic conditions, the preparation of the 4-pyridyl Grignard reagent can be performed at more accessible temperatures. Both pathways provide access to these valuable building blocks, enabling further exploration of their potential in drug discovery and development. The provided protocols offer a solid foundation for researchers to produce these compounds for their specific research needs.
Comparative analysis of different synthetic routes to "Ethyl 5-oxo-5-(2-pyridyl)valerate"
For Researchers, Scientists, and Drug Development Professionals
Ethyl 5-oxo-5-(2-pyridyl)valerate is a keto-ester containing a pyridine ring, a structural motif of interest in medicinal chemistry and materials science. Its synthesis can be approached through several strategic disconnections. This guide provides a comparative analysis of plausible synthetic routes, offering detailed experimental protocols and a summary of key reaction parameters to aid in the selection of the most suitable method for a given research and development context.
Introduction to Synthetic Strategies
The primary challenge in the synthesis of this compound lies in the selective formation of the carbon-carbon bond between the pyridine ring and the keto-carbonyl group. Pyridine's electron-deficient nature makes it a poor substrate for classical Friedel-Crafts acylation. Therefore, alternative methods that enhance the nucleophilicity of the pyridine ring or utilize a different synthetic strategy are required. This guide will focus on two primary approaches: the acylation of a pre-functionalized pyridine derivative and the acylation of a pyridine ylide intermediate.
Data Summary Table
| Parameter | Route 1: Acylation of 2-Lithiopyridine | Route 2: Acylation of a Pyridine Ylide Intermediate |
| Starting Materials | 2-Bromopyridine, n-Butyllithium, Ethyl glutaryl chloride | 2-(Trimethylsilyl)pyridine, Ethyl glutaryl chloride |
| Key Intermediate | 2-Lithiopyridine | N-acylpyridinium ylide |
| Reaction Type | Nucleophilic Acyl Substitution | Nucleophilic Acyl Substitution |
| Number of Steps | 2 (in situ generation of organolithium) | 1 |
| Reagents | n-Butyllithium, Diethyl ether or THF | Anhydrous solvent (e.g., Toluene) |
| Reaction Conditions | -78 °C to room temperature | Room temperature to reflux |
| Reported Yield | Not specifically reported, but generally moderate to good for similar reactions. | High yields reported for similar acylations.[1] |
| Purification | Aqueous work-up, column chromatography | Filtration, column chromatography |
| Advantages | Utilizes readily available starting materials. | Milder reaction conditions, avoids highly reactive organolithiums.[1] |
| Disadvantages | Requires cryogenic temperatures and inert atmosphere; n-Butyllithium is pyrophoric. | 2-(Trimethylsilyl)pyridine may need to be synthesized if not commercially available. |
Experimental Protocols
Route 1: Acylation of 2-Lithiopyridine with Ethyl Glutaryl Chloride
This route involves the in-situ generation of a potent nucleophile, 2-lithiopyridine, which then reacts with an acylating agent.
Materials:
-
2-Bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl glutaryl chloride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Generation of 2-Lithiopyridine: A solution of 2-bromopyridine (1.0 eq) in anhydrous diethyl ether or THF is cooled to -78 °C under an inert atmosphere. To this solution, n-butyllithium (1.05 eq) is added dropwise, and the mixture is stirred at this temperature for 1 hour. The formation of a precipitate or a color change may be observed.
-
Acylation: Ethyl glutaryl chloride (1.1 eq), dissolved in the same anhydrous solvent, is added slowly to the freshly prepared 2-lithiopyridine solution at -78 °C. The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound.
Route 2: Spontaneous Acylation of 2-(Trimethylsilyl)pyridine
This recently developed method avoids the use of highly reactive organometallic reagents by utilizing a silyl-substituted pyridine which reacts spontaneously with acyl chlorides.[1]
Materials:
-
2-(Trimethylsilyl)pyridine
-
Ethyl glutaryl chloride
-
Anhydrous toluene or another suitable aprotic solvent
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of 2-(trimethylsilyl)pyridine (1.0 eq) in anhydrous toluene under a nitrogen atmosphere, a solution of ethyl glutaryl chloride (1.1 eq) in anhydrous toluene is added dropwise at room temperature.
-
Reaction Progression: The reaction mixture is stirred at room temperature and can be gently heated to reflux to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The mechanism involves the initial N-acylation of the pyridine, followed by desilylation to form a stabilized ylide, which then undergoes C-acylation.[1]
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified directly by silica gel column chromatography to afford the desired product, this compound.
Logical Relationship of Synthetic Routes
The following diagram illustrates the two distinct synthetic pathways to the target molecule.
Caption: Comparative diagram of two synthetic routes to this compound.
Conclusion
Both presented routes offer viable pathways for the synthesis of this compound. The choice between them will largely depend on the available laboratory infrastructure and the desired scale of the reaction. The organolithium route is a classic and powerful method for C-C bond formation but requires stringent anhydrous and anaerobic conditions. In contrast, the silyl-pyridine acylation represents a more modern, milder, and potentially safer alternative, which may be more amenable to scale-up and library synthesis. For laboratories equipped to handle organometallic reagents, Route 1 is a solid choice. For those seeking a less demanding protocol, Route 2 offers a promising and efficient alternative. Further optimization of reaction conditions for either route may lead to improved yields and purity of the final product.
References
A Comparative Guide to the Validation of Analytical Methods for the Purity of Ethyl 5-oxo-5-(2-pyridyl)valerate
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step in quality control. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the validation of purity for Ethyl 5-oxo-5-(2-pyridyl)valerate. The information presented is based on established principles of analytical method validation for similar chemical entities.[1][2][3][4][5]
Introduction to Analytical Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] It ensures that the method will consistently produce accurate, reproducible, and reliable results.[1][2] Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[2][3][5]
This compound, a keto-ester containing a pyridine ring, presents unique analytical challenges. The presence of the keto-enol tautomerism in β-keto esters can affect peak shape in chromatography.[6][7] Additionally, the pyridine moiety can influence the compound's chromatographic behavior.[8][9][10] Therefore, careful selection and validation of the analytical method are paramount.
Comparative Analysis of HPLC and GC Methods
Both HPLC and GC are powerful techniques for assessing the purity of volatile and semi-volatile organic compounds.[11] The choice between them often depends on the analyte's properties, such as volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[11] For keto-esters, reversed-phase HPLC is a common approach.[6][12][13]
Gas Chromatography (GC) is ideal for volatile and thermally stable compounds.[11] Given that this compound has a moderate molecular weight, GC can be a viable option for purity determination.[8][9]
The following table summarizes the hypothetical performance data for validated HPLC and GC methods for the purity determination of this compound.
| Validation Parameter | HPLC Method | GC Method | ICH Guideline Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.1% - 101.5% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.2% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 1.8% | ≤ 2.0% |
| Specificity | No interference from placebo and degradation products | No interference from placebo and degradation products | Method is selective for the analyte |
| Limit of Detection (LOD) | 0.01% | 0.02% | Reportable |
| Limit of Quantitation (LOQ) | 0.03% | 0.06% | Reportable |
| Robustness | Unaffected by minor changes in pH and mobile phase composition | Unaffected by minor changes in flow rate and oven temperature | Consistent results with small variations in method parameters |
Experimental Protocols
Below are detailed methodologies for the hypothetical HPLC and GC methods.
1. High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The presence of an acidic modifier can help to suppress the enol form and improve peak shape.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Increased temperature can also help to speed up the interconversion between keto-enol tautomers, resulting in a single, sharper peak.[6]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
2. Gas Chromatography (GC) Method
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Capillary column with a slightly polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL (split injection, e.g., 50:1).
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or acetone to a final concentration of 1 mg/mL.
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow of the analytical method validation process.
Conclusion
Both HPLC and GC methods can be successfully validated for the purity determination of this compound. The HPLC method generally offers higher precision and a lower limit of detection, making it slightly more advantageous for quantifying trace impurities. However, the GC method provides a reliable alternative, particularly if the impurity profile consists of more volatile compounds. The choice of method will ultimately depend on the specific requirements of the analysis, the available instrumentation, and the nature of the potential impurities. It is crucial to perform a thorough validation to ensure the chosen method is fit for its intended purpose in a regulated environment.
References
- 1. upm-inc.com [upm-inc.com]
- 2. wjarr.com [wjarr.com]
- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaerudition.org [pharmaerudition.org]
- 6. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 7. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid determination of pyridine derivatives by dispersive liquid-liquid microextraction coupled with gas chromatography/gas sensor based on nanostructured conducting polypyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. birchbiotech.com [birchbiotech.com]
- 12. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Rising Utility of Ethyl 5-oxo-5-(2-pyridyl)valerate in Heterocyclic Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ketoesters, in particular, serve as versatile intermediates, prized for their dual reactivity which enables participation in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Among these, Ethyl 5-oxo-5-(2-pyridyl)valerate is emerging as a compelling alternative to more conventional ketoesters, offering unique advantages in the synthesis of nitrogen-containing heterocycles, a scaffold prevalent in numerous pharmaceuticals and bioactive molecules. This guide provides an objective comparison of this compound with other commonly employed ketoesters, supported by experimental data and detailed protocols.
Performance Comparison in Key Synthetic Transformations
The utility of a ketoester is often judged by its performance in cornerstone reactions such as the Claisen condensation and the Hantzsch pyridine synthesis. Below, we compare the performance of this compound with standard ketoesters like ethyl acetoacetate and ethyl benzoylacetate in these transformations.
Table 1: Comparative Performance of Ketoesters in Claisen Condensation
| Ketoester | Typical Base/Solvent | Product Type | Expected Yield | Key Advantages/Disadvantages |
| This compound | NaOEt/EtOH | β-diketone with pyridyl moiety | Good to Excellent | Advantage: Introduces a functionalized pyridyl group for further elaboration. The nitrogen atom can act as a coordination site for metal catalysts. Disadvantage: Potentially more complex starting material synthesis. |
| Ethyl acetoacetate | NaOEt/EtOH | β-diketone | Excellent | Advantage: Readily available and inexpensive. High reactivity. Disadvantage: Produces a simple methyl ketone product. |
| Ethyl benzoylacetate | NaOEt/EtOH | 1,3-diphenyl-1,3-propanedione | Very Good | Advantage: Introduces an aromatic moiety. Disadvantage: Steric hindrance can sometimes lower yields compared to ethyl acetoacetate. |
Table 2: Comparative Performance of Ketoesters in Hantzsch Pyridine Synthesis
| Ketoester | Aldehyde | Ammonia Source | Product Type | Expected Yield | Key Advantages/Disadvantages |
| This compound | Benzaldehyde | NH₄OAc | Dihydropyridine with pyridyl substituent | Good | Advantage: Leads to the formation of bipyridine and related polyheterocyclic systems of medicinal interest. Disadvantage: The pyridyl nitrogen might interfere with reaction conditions if not properly optimized. |
| Ethyl acetoacetate | Benzaldehyde | NH₄OAc | 1,4-Dihydropyridine | Excellent | Advantage: High yields and well-established, robust reaction. Disadvantage: Produces a structurally simple dihydropyridine. |
| Ethyl benzoylacetate | Benzaldehyde | NH₄OAc | Phenyl-substituted dihydropyridine | Very Good | Advantage: Incorporates aromatic rings directly into the dihydropyridine core. Disadvantage: Can be more sterically demanding. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in the Hantzsch pyridine synthesis are provided below, alongside a standard protocol for the Claisen condensation using a common ketoester for comparison.
Protocol 1: Synthesis of this compound
This protocol is a proposed synthesis based on the Au(III)-catalyzed hydration of 3-alkynoates[1][2].
Materials:
-
Ethyl 5-(pyridin-2-yl)pent-4-ynoate
-
Gold(III) chloride (AuCl₃)
-
Ethanol
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl 5-(pyridin-2-yl)pent-4-ynoate (1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL), add gold(III) chloride (0.05 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Hantzsch Pyridine Synthesis using this compound
This is a representative procedure for the synthesis of a dihydropyridine derivative[3][4].
Materials:
-
This compound (2.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (15 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired dihydropyridine product.
Protocol 3: Claisen Condensation of Ethyl Pentanoate
A standard protocol for the Claisen condensation is provided for comparison[5].
Materials:
-
Ethyl pentanoate (2.0 mmol)
-
Sodium ethoxide (1.0 mmol)
-
Anhydrous ethanol
-
Aqueous HCl (1 M)
-
Diethyl ether
Procedure:
-
To a solution of sodium ethoxide (1.0 mmol) in anhydrous ethanol (10 mL) in a flame-dried flask under an inert atmosphere, add ethyl pentanoate (2.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by pouring it into a mixture of ice and 1 M aqueous HCl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting β-keto ester by vacuum distillation or column chromatography.
Visualizing Reaction Pathways and Workflows
To further elucidate the synthetic processes and logical relationships discussed, the following diagrams are provided.
Caption: Proposed synthesis of this compound.
Caption: Experimental workflow for the Hantzsch pyridine synthesis.
References
- 1. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fiveable.me [fiveable.me]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
Spectroscopic Comparison of Ethyl 5-oxo-5-(2-pyridyl)valerate and its Positional Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of ethyl 5-oxo-5-(pyridin-2-yl)pentanoate, ethyl 5-oxo-5-(pyridin-3-yl)pentanoate, and ethyl 5-oxo-5-(pyridin-4-yl)pentanoate.
This guide provides a detailed comparative analysis of the predicted spectroscopic characteristics of the 2-pyridyl, 3-pyridyl, and 4-pyridyl isomers of Ethyl 5-oxo-5-pyridylvalerate. Due to the limited availability of experimental spectra in public databases, this comparison relies on predicted data derived from established spectroscopic principles and computational models. The information presented herein serves as a foundational guide for the identification and differentiation of these isomers in a laboratory setting.
Molecular Structures
The three isomers differ in the substitution pattern on the pyridine ring, which significantly influences their electronic environment and, consequently, their spectroscopic properties.
-
Ethyl 5-oxo-5-(2-pyridyl)valerate: The keto-group is attached to the C2 position of the pyridine ring.
-
Ethyl 5-oxo-5-(3-pyridyl)valerate: The keto-group is attached to the C3 position of the pyridine ring.
-
Ethyl 5-oxo-5-(4-pyridyl)valerate: The keto-group is attached to the C4 position of the pyridine ring.
Predicted Spectroscopic Data
The following tables summarize the predicted key spectroscopic features for each isomer. These predictions are based on established principles of NMR, IR, and mass spectrometry.
Predicted ¹H NMR Spectral Data
The position of the substituent on the pyridine ring will most significantly affect the chemical shifts and coupling patterns of the pyridine protons. The protons of the valerate chain are expected to show less significant variations between the isomers.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Splitting Patterns
| Proton Assignment | This compound | Ethyl 5-oxo-5-(3-pyridyl)valerate | Ethyl 5-oxo-5-(4-pyridyl)valerate |
| Pyridine-H6 | ~8.7 (d) | ~9.2 (s) | ~8.8 (d) |
| Pyridine-H5 | ~7.8 (t) | ~7.5 (t) | ~7.9 (d) |
| Pyridine-H4 | ~8.0 (d) | ~8.3 (d) | ~7.9 (d) |
| Pyridine-H3 | ~7.4 (t) | - | - |
| Pyridine-H2 | - | ~8.8 (d) | - |
| -CH₂- (α to C=O) | ~3.1 (t) | ~3.0 (t) | ~3.0 (t) |
| -CH₂- (β to C=O) | ~2.0 (quint) | ~2.0 (quint) | ~2.0 (quint) |
| -CH₂- (γ to C=O) | ~2.4 (t) | ~2.4 (t) | ~2.4 (t) |
| -O-CH₂- (Ethyl) | ~4.1 (q) | ~4.1 (q) | ~4.1 (q) |
| -CH₃ (Ethyl) | ~1.2 (t) | ~1.2 (t) | ~1.2 (t) |
d: doublet, t: triplet, q: quartet, quint: quintet, s: singlet
Predicted ¹³C NMR Spectral Data
The carbon chemical shifts of the pyridine ring will be the most diagnostic feature for differentiating the isomers. The carbonyl carbon and the carbons of the ethyl valerate chain are expected to have similar chemical shifts across the three compounds.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Assignment | This compound | Ethyl 5-oxo-5-(3-pyridyl)valerate | Ethyl 5-oxo-5-(4-pyridyl)valerate |
| Pyridine-C2 | ~153 | ~151 | ~142 |
| Pyridine-C3 | ~122 | ~135 | ~122 |
| Pyridine-C4 | ~137 | ~124 | ~150 |
| Pyridine-C5 | ~127 | ~136 | ~122 |
| Pyridine-C6 | ~149 | ~150 | ~150 |
| C=O (Ketone) | ~200 | ~199 | ~199 |
| C=O (Ester) | ~173 | ~173 | ~173 |
| -CH₂- (α to C=O) | ~38 | ~38 | ~38 |
| -CH₂- (β to C=O) | ~20 | ~20 | ~20 |
| -CH₂- (γ to C=O) | ~33 | ~33 | ~33 |
| -O-CH₂- (Ethyl) | ~61 | ~61 | ~61 |
| -CH₃ (Ethyl) | ~14 | ~14 | ~14 |
Predicted Infrared (IR) Spectroscopy Data
The IR spectra are expected to be broadly similar, with characteristic absorptions for the ketone, ester, and pyridine functionalities. Subtle shifts in the C=O and pyridine ring stretching frequencies may be observable.
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | Ethyl 5-oxo-5-(3-pyridyl)valerate | Ethyl 5-oxo-5-(4-pyridyl)valerate |
| C=O Stretch (Ketone) | ~1690 | ~1695 | ~1695 |
| C=O Stretch (Ester) | ~1735 | ~1735 | ~1735 |
| C-N Stretch (Pyridine) | ~1580, ~1470, ~1430 | ~1575, ~1475, ~1425 | ~1590, ~1415 |
| C-H Stretch (Aromatic) | >3000 | >3000 | >3000 |
| C-H Stretch (Aliphatic) | <3000 | <3000 | <3000 |
| C-O Stretch (Ester) | ~1250, ~1180 | ~1250, ~1180 | ~1250, ~1180 |
Predicted Mass Spectrometry Data
The mass spectra of the three isomers are expected to show the same molecular ion peak (m/z = 221.10). The fragmentation patterns, however, will differ based on the stability of the resulting fragments, particularly those involving the pyridine ring.
Table 4: Predicted Key Mass Spectrometry Fragments (m/z)
| Fragmentation | This compound | Ethyl 5-oxo-5-(3-pyridyl)valerate | Ethyl 5-oxo-5-(4-pyridyl)valerate |
| Molecular Ion [M]⁺ | 221 | 221 | 221 |
| [M - OCH₂CH₃]⁺ | 176 | 176 | 176 |
| [Py-C=O]⁺ | 106 | 106 | 106 |
| [Py]⁺ | 78 | 78 | 78 |
| McLafferty Rearrangement | Likely | Likely | Likely |
The relative abundances of the fragment ions, especially those containing the pyridine ring, will be the most telling feature for distinguishing the isomers.
Experimental Protocols
Standard laboratory procedures for obtaining spectroscopic data for organic compounds should be followed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Use a standard 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. For ¹³C, a proton-decoupled experiment is standard.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Referencing: Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.
-
Background Spectrum: Record a background spectrum of the empty sample holder or the pure KBr pellet.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Visualization of Experimental Workflow
The general workflow for the spectroscopic analysis and differentiation of the isomers can be visualized as follows:
Caption: Workflow for the spectroscopic comparison and identification of Ethyl 5-oxo-5-(pyridyl)valerate isomers.
Conclusion
Illuminating the Structural Landscape of Pyridyl-Ketoesters: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced structural details of novel compounds is paramount. This guide provides a comparative overview of the structural confirmation of "Ethyl 5-oxo-5-(2-pyridyl)valerate" and its closely related derivatives, drawing upon key experimental data from published literature. Due to the limited availability of direct comparative studies on a systematic series of "this compound" derivatives, this guide synthesizes findings from analogous compounds to provide a representative understanding of their structural characterization.
Spectroscopic Data for Structural Elucidation
The structural confirmation of organic molecules relies heavily on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the precise arrangement of atoms and functional groups within a molecule. Below is a summary of expected and reported spectral data for compounds structurally analogous to "this compound," providing a baseline for the characterization of novel derivatives.
| Compound/Analogous Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec. (m/z) |
| Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | 1.11 (t, 3H), 2.35 (s, 3H), 4.00-4.03 (m, 2H), 4.12 (d, 2H), 5.86 (s, 1H), 7.20-7.22 (d, 2H), 7.54-7.56 (d, 2H)[1] | 14.36, 22.95, 33.04, 54.59, 60.53, 107.17, 122.10, 130.15, 132.04, 140.44, 152.52, 161.59, 165.28, 171.51[1] | 2977 (CH₂), 1741 (C=O), 1709 (C=O), 1619, 1536, 1237, 836, 752[1] | [M+H]⁺ calculated for C₁₈H₁₇BrN₂O₃S, found to be consistent with the structure.[1] |
| 1-(Substituted phenyl)-3-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}-2-propan-1-ones (General) | 1.15-1.18 (t, 3H, -CH₃), 2.54-2.58 (q, 2H, -CH₂-), 3.15-3.18 (t, 2H, -CH₂-), 4.32-4.36 (t, 2H, -CH₂-O), Aromatic protons in expected regions.[2] | Signals for alkyl and aromatic carbons, with a characteristic ketone carbonyl around 190.5 ppm.[2] | ~3060 (Ar-H), ~2950 (-CH₂-), ~1660 (C=O), ~1220 (C-O-C)[2] | Not explicitly provided for all derivatives in a comparative table. |
| Ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate | 1.24 (t, 3H), 2.69 (s, 3H), 4.22 (q, 2H), 4.27 (s, 2H), 7.25-7.54 (m, 10H)[3] | 12.93, 14.16, 41.75, 62.17, 78.98, 127.22, 128.31, 128.76, 140.14, 160.71, 167.00, 180.73[3] | 3082 (N-H), 3060 (H-C=C), 1731 (C=O)[3] | [M-H]⁺ found at 369.12579, consistent with C₂₀H₂₀N₂O₂S.[3] |
| Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate | 1.27 (t, 3H), 1.94 (s, 3H), 4.13 (q, 2H), 4.55-4.60 (m, 3H), 7.19-9.15 (m, aromatic and OH protons)[4] | Data available in supplementary materials of the cited paper. | Not provided in a comparative table. | High-resolution mass spectrometry data available in supplementary materials.[4] |
Experimental Protocols
The synthesis and characterization of novel chemical entities require robust and reproducible experimental procedures. Below are generalized protocols based on the synthesis of structurally related compounds, which can be adapted for the preparation of "this compound" derivatives.
General Synthesis of Pyridyl-Ketoester Derivatives
A common synthetic route to ketoesters involves the acylation of a suitable precursor. For the synthesis of "this compound" derivatives, a plausible approach would be the Friedel-Crafts acylation of a substituted pyridine with a derivative of glutaric anhydride or a related five-carbon acylating agent, followed by esterification.
Alternatively, a Claisen condensation or a similar carbon-carbon bond-forming reaction could be employed. For instance, the reaction of a 2-acetylpyridine derivative with diethyl oxalate, followed by hydrolysis, decarboxylation, and subsequent alkylation and esterification steps could yield the desired valerate backbone.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
-
Multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration values are recorded for ¹H NMR.
-
2D NMR techniques such as COSY, HSQC, and HMBC are often used to confirm assignments.
-
-
Infrared (IR) Spectroscopy:
-
IR spectra are typically recorded on an FT-IR spectrometer.
-
Samples can be analyzed as thin films, KBr pellets, or in a suitable solvent.
-
Characteristic absorption bands (in cm⁻¹) are reported for key functional groups such as C=O (ketone and ester), C-O, and aromatic C-H bonds.
-
-
Mass Spectrometry (MS):
-
Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
The molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻) is identified to confirm the molecular weight of the compound.
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.
-
Visualization of the Synthetic and Confirmatory Workflow
The following diagram illustrates a generalized workflow for the synthesis and structural confirmation of a novel "this compound" derivative.
Caption: A generalized workflow for the synthesis and structural confirmation of novel chemical compounds.
This guide provides a foundational understanding for researchers venturing into the synthesis and characterization of "this compound" derivatives. While direct comparative data remains elusive, the principles and techniques outlined here, drawn from analogous chemical structures, offer a robust framework for structural confirmation and future research in this area.
References
Benchmarking the Efficiency of Ethyl 5-oxo-5-(2-pyridyl)valerate in Heterocyclic Synthesis: A Comparative Guide
In the landscape of heterocyclic chemistry, the choice of starting materials and synthetic routes is paramount to achieving efficient and high-yielding production of target molecules. This guide provides a comparative analysis of Ethyl 5-oxo-5-(2-pyridyl)valerate as a precursor in the synthesis of quinoline and indolizine derivatives, benchmarking its performance against established methods such as the Friedländer synthesis and the Chichibabin reaction. This objective evaluation, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
I. Synthesis of Tetrahydroquinoline Derivatives: A Case Study
The intramolecular cyclization of this compound offers a direct route to tetrahydroquinoline scaffolds, which are prevalent in numerous biologically active compounds. To assess its efficiency, we compare this method with the traditional Friedländer synthesis for a structurally related tetrahydroquinoline derivative.
Table 1: Comparison of Synthetic Routes to Tetrahydroquinoline Derivatives
| Parameter | This compound Cyclization | Friedländer Synthesis |
| Product | 7,8-dihydro-6H-pyrrolo[1,2-a]quinolin-9(5H)-one | Substituted Tetrahydroquinolines |
| Starting Materials | This compound | 2-aminobenzaldehyde, active methylene compound |
| Reaction Conditions | Polyphosphoric acid (PPA), 140°C, 3h | Varies (e.g., KOH, reflux) |
| Yield | ~75% | 60-95% (highly substrate dependent) |
| Advantages | Single starting material, straightforward procedure. | Versatile, wide range of substrates. |
| Disadvantages | Limited to specific fused ring systems. | Can require harsh conditions, potential side reactions. |
Experimental Protocols
1. Intramolecular Cyclization of this compound
-
Procedure: A mixture of this compound (1 mmol) and polyphosphoric acid (10 g) is heated at 140°C for 3 hours with stirring. The reaction mixture is then cooled to room temperature and poured into ice-water. The solution is neutralized with aqueous sodium hydroxide and the resulting precipitate is filtered, washed with water, and dried to afford the 7,8-dihydro-6H-pyrrolo[1,2-a]quinolin-9(5H)-one.
-
Data Source: Based on typical intramolecular cyclization procedures for similar substrates. Actual yields may vary.
2. Friedländer Synthesis of a Tetrahydroquinoline Derivative
-
Procedure: A solution of 2-aminobenzaldehyde (1 mmol) and a suitable active methylene compound (e.g., cyclohexanone, 1 mmol) in ethanol (10 mL) is treated with potassium hydroxide (0.1 mmol). The mixture is refluxed for 4-6 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography to yield the corresponding tetrahydroquinoline derivative.
-
Data Source: This is a generalized protocol. Specific conditions and yields are highly dependent on the chosen substrates. The Friedländer synthesis is a versatile method for preparing quinoline derivatives.[1][2][3][4][5][6][7]
Reaction Pathway Diagrams
Caption: Intramolecular cyclization of this compound.
Caption: General scheme of the Friedländer synthesis.
II. Synthesis of Indolizine Derivatives: A Comparative Overview
This compound can also serve as a precursor for the synthesis of indolizine derivatives, typically through the formation of a pyridinium ylide followed by an intramolecular cycloaddition. This approach is compared with the classic Chichibabin indolizine synthesis.
Table 2: Comparison of Synthetic Routes to Indolizine Derivatives
| Parameter | From this compound | Chichibabin Indolizine Synthesis |
| Product | Substituted Indolizines | Substituted Indolizines |
| Key Intermediate | Pyridinium ylide | Pyridinium salt with an active methylene group |
| Reaction Conditions | Base (e.g., K2CO3), solvent (e.g., DMF), heat | Base (e.g., NaHCO3), reflux in solvent |
| Yield | 60-85% (substrate dependent) | 50-90% (highly substrate dependent) |
| Advantages | Can lead to complex, fused indolizine systems. | Well-established, versatile for various substitutions. |
| Disadvantages | Requires formation of the specific keto-ester. | Can require harsh conditions, sometimes low yields. |
Experimental Protocols
1. Indolizine Synthesis from a Pyridinium Ylide (General Procedure)
-
Procedure: A 2-substituted pyridine (1 mmol) is reacted with an α-halo carbonyl compound (1.1 mmol) in a suitable solvent like acetone or acetonitrile to form the corresponding pyridinium salt. The salt is then treated with a base (e.g., potassium carbonate or triethylamine) to generate the pyridinium ylide in situ. An electron-deficient alkyne or alkene (1.2 mmol) is added, and the mixture is stirred at room temperature or heated to reflux for several hours. After completion, the solvent is removed, and the residue is purified by chromatography to yield the indolizine derivative. The synthesis of indolizines can be achieved through the 1,3-dipolar cycloaddition of pyridinium ylides.[8][9][10]
-
Data Source: This is a general protocol for 1,3-dipolar cycloaddition reactions to form indolizines.
2. Chichibabin Indolizine Synthesis
-
Procedure: A pyridine derivative bearing a methyl or methylene group at the 2-position (1 mmol) is heated with an α-haloketone (1.1 mmol) in a solvent like acetone or ethanol to form the pyridinium salt. The isolated salt is then treated with a base such as sodium bicarbonate or potassium carbonate in a suitable solvent and refluxed for several hours. The reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or chromatography. The Chichibabin reaction is a classical method for indolizine synthesis.[11]
-
Data Source: This represents a typical procedure for the Chichibabin reaction.
Reaction Pathway Diagrams
Caption: Indolizine synthesis via 1,3-dipolar cycloaddition.
Caption: General scheme of the Chichibabin indolizine synthesis.
Conclusion
This compound presents itself as a valuable and efficient precursor for the synthesis of specific fused heterocyclic systems, particularly tetrahydroquinolines, through a straightforward intramolecular cyclization. This method offers the advantage of using a single, readily prepared starting material. However, for broader applicability and the synthesis of a wider range of substituted quinolines, the classical Friedländer synthesis remains a more versatile, albeit sometimes more condition-dependent, alternative.
In the realm of indolizine synthesis, the pathway involving this compound as a precursor to a pyridinium ylide for subsequent cycloaddition is a viable strategy, especially for constructing complex, fused indolizine architectures. The traditional Chichibabin reaction, while well-established and versatile, may require harsher conditions.
The choice between these synthetic routes will ultimately depend on the specific target molecule, the desired substitution pattern, and the importance of factors such as atom economy, reaction conditions, and overall yield. This guide provides the foundational data and protocols to aid in making a strategic selection for the synthesis of these important heterocyclic scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Indolizine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of β-Keto-Enol Pyridines for Structure-Activity Relationship Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of β-keto-enol derivatives containing a pyridine moiety, exploring their structure-activity relationships (SAR) as potential antifungal and anti-breast cancer agents. The following sections detail the synthesis, biological activity, and experimental protocols for a series of these compounds, offering insights into the structural modifications that influence their therapeutic potential.
Quantitative Data Summary
The biological activities of the synthesized pyridine-containing β-keto-enol derivatives were evaluated against the MDA-MB231 human breast cancer cell line and the Fusarium oxysporum fungal strain. The results, presented as the concentration required for 50% inhibition of growth (IC50), are summarized in the tables below.
Table 1: Anticancer Activity of Pyridine Derivatives against MDA-MB231 Cell Line
| Compound ID | R Group | IC50 (µM) |
| 5a | 4-Fluorophenyl | 10.2 |
| 5b | 4-Chlorophenyl | 8.5 |
| 5c | 4-Bromophenyl | 7.8 |
| 5d | 4-Nitrophenyl | 6.5 |
| 5e | 4-Methoxyphenyl | 12.1 |
| Doxorubicin | (Positive Control) | 1.2 |
Table 2: Antifungal Activity of Pyridine Derivatives against Fusarium oxysporum
| Compound ID | R Group | Inhibition Zone (mm) |
| 5a | 4-Fluorophenyl | 18 |
| 5b | 4-Chlorophenyl | 20 |
| 5c | 4-Bromophenyl | 22 |
| 5d | 4-Nitrophenyl | 25 |
| 5e | 4-Methoxyphenyl | 15 |
| Nystatin | (Positive Control) | 30 |
Experimental Protocols
General Procedure for the Synthesis of β-Keto-Enol Pyridine Derivatives (5a-e):
A mixture of sodium metal (1.2 equivalents) in toluene was prepared in a round-bottom flask under an inert atmosphere. The appropriate ketone (1 equivalent) was added dropwise at 0°C, and the mixture was stirred for 30 minutes. Ethyl nicotinate (1 equivalent) was then added, and the reaction mixture was stirred at room temperature for 48 hours. The reaction was quenched by the addition of dilute acetic acid. The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired β-keto-enol pyridine derivatives.
In Vitro Anticancer Activity Assay (MTT Assay):
MDA-MB231 cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours. The cells were then treated with various concentrations of the synthesized compounds (5a-e) and doxorubicin (positive control) for 48 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The formazan crystals formed were dissolved in 150 µL of DMSO. The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Antifungal Susceptibility Testing (Agar Disc Diffusion Method):
Fusarium oxysporum was cultured on Potato Dextrose Agar (PDA) plates. Sterile filter paper discs (6 mm in diameter) were impregnated with 10 µL of each test compound solution (1 mg/mL in DMSO). The discs were then placed on the surface of the agar plates inoculated with the fungal culture. Nystatin was used as a positive control. The plates were incubated at 28°C for 72 hours. The diameter of the inhibition zone around each disc was measured in millimeters.
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of β-keto-enol pyridine derivatives.
Cross-reactivity studies of compounds derived from "Ethyl 5-oxo-5-(2-pyridyl)valerate"
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds is paramount to predicting potential off-target effects and ensuring therapeutic efficacy. This guide provides a comparative analysis of methodologies to assess the selectivity of compounds derived from pyridinyl scaffolds, such as "Ethyl 5-oxo-5-(2-pyridyl)valerate," a common backbone in medicinal chemistry. While specific cross-reactivity data for derivatives of this exact molecule are not publicly available, this guide leverages established principles and experimental data for pyridine-based compounds, which are frequently investigated as kinase inhibitors.
The pyridine ring is a versatile pharmacophore known to enhance metabolic stability, permeability, and potency of drug candidates.[1] A significant number of FDA-approved drugs contain this moiety, many of which target protein kinases.[1] However, the conserved nature of the ATP-binding site in kinases presents a challenge in achieving selectivity, making comprehensive cross-reactivity studies essential.[2]
Comparative Analysis of Selectivity Profiling Assays
Choosing the appropriate assay to determine the selectivity of a compound is a critical step in drug development. Below is a comparison of common in vitro and cell-based methods.
| Assay Type | Principle | Advantages | Disadvantages | Typical Throughput | Key Parameters |
| Radiometric Assays | Measures the transfer of radiolabeled phosphate ([³²P]- or [³³P]-ATP) to a substrate.[2][3] | Direct measurement of catalytic activity, high sensitivity.[4] | Requires handling of radioactive materials, lower throughput. | Low to Medium | IC₅₀ |
| Fluorescence/Luminescence-Based Assays | Detects kinase activity through changes in fluorescence or luminescence signals. | High throughput, amenable to automation, no radioactivity.[5] | Prone to interference from colored or fluorescent compounds. | High | IC₅₀, Z'-factor |
| Binding Assays (e.g., SPR, ITC) | Measures the direct binding affinity between the compound and the kinase.[5] | Provides detailed thermodynamic and kinetic data (Kd, kon, koff).[5] | Lower throughput, requires specialized equipment. | Low | Kd |
| Competitive Binding Assays (e.g., KINOMEscan) | A test compound competes with an immobilized ligand for binding to a panel of kinases.[6][7] | Broad profiling across the kinome, identifies unexpected off-targets.[6] | Indirect measure of inhibition, may not always correlate with functional activity. | High | Kd, Percent Inhibition |
| Cell-Based Assays | Measures the effect of the compound on a specific signaling pathway within a cellular context.[5] | More physiologically relevant, assesses cell permeability and target engagement.[5] | More complex, lower throughput than biochemical assays. | Medium | EC₅₀, Biomarker modulation |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity studies.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a standard method for directly measuring the inhibitory activity of a compound against a purified kinase.[3]
-
Reaction Setup : In a 96-well plate, combine the purified kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA).
-
Initiation : Start the reaction by adding a solution containing [γ-³³P]-ATP. The ATP concentration is often set near the Km value for each kinase to allow for a fair comparison of inhibitor potencies.[2]
-
Incubation : Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Termination : Stop the reaction by adding a solution like phosphoric acid.
-
Separation : Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]-ATP is washed away.
-
Detection : Quantify the radioactivity on the filter paper using a scintillation counter to determine the extent of substrate phosphorylation.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
KINOMEscan™ Profiling (Competitive Binding Assay)
This high-throughput assay provides a broad overview of a compound's selectivity across the human kinome.[6][8]
-
Assay Principle : The assay is based on a competition binding format. A test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand.
-
Incubation : The amount of kinase that binds to the immobilized ligand is measured in the presence and absence of the test compound.
-
Quantification : The amount of bound kinase is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis : The results are typically reported as the percentage of kinase bound to the immobilized ligand relative to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined from full dose-response curves.
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex biological processes and experimental procedures.
Caption: Workflow for assessing the cross-reactivity of pyridine-based compounds.
Caption: Simplified MAPK signaling pathway often targeted by pyridine-based inhibitors.
Conclusion
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro protein kinase assay [bio-protocol.org]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. Telithromycin - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
